molecular formula C9H17NO B118925 3-cyclopentyl-N-methylpropanamide CAS No. 153035-41-7

3-cyclopentyl-N-methylpropanamide

Cat. No.: B118925
CAS No.: 153035-41-7
M. Wt: 155.24 g/mol
InChI Key: XZWUEMNZTBFKMI-UHFFFAOYSA-N
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Description

3-Cyclopentyl-N-methylpropanamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate. Its structure, featuring a cyclopentyl group linked to a N-methylpropanamide chain, makes it a valuable building block for the design and synthesis of more complex, biologically active molecules. This compound serves as a key precursor in investigative studies, notably in the development of potential therapeutic agents. Patent literature identifies derivatives and structurally related compounds as part of research into WIP1 phosphatase inhibitors, a target explored for novel oncology therapeutics . Specifically, the (2S)-stereoisomer of a closely related amino-propanamide compound has been utilized in synthetic routes to create molecules evaluated for their activity against various cancer types, including breast, lung, and leukemias . The primary research value of 3-cyclopentyl-N-methylpropanamide lies in its application as a versatile scaffold in drug discovery. Its physicochemical properties, such as a calculated boiling point of 589.34 K , are relevant for laboratory handling and purification processes. Researchers employ this compound in exploratory synthesis to develop novel compounds for biological screening. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentyl-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10-9(11)7-6-8-4-2-3-5-8/h8H,2-7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWUEMNZTBFKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopentyl-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a cornerstone of successful therapeutic development. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety.[1][2][3] This guide provides a detailed examination of 3-cyclopentyl-N-methylpropanamide, a molecule of interest for its potential applications in medicinal chemistry. As a Senior Application Scientist, the following sections are designed to offer not just data, but a practical framework for understanding and experimentally determining the key physicochemical parameters that dictate a compound's journey toward becoming a viable drug candidate. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

3-Cyclopentyl-N-methylpropanamide is a secondary amide with a molecular structure that presents an interesting balance of lipophilic and polar features. The cyclopentyl group contributes to its lipophilicity, while the amide functionality provides a site for hydrogen bonding.[4] Understanding the interplay of these structural elements is crucial for predicting its behavior in biological systems.

Core Physicochemical Properties

A quantitative understanding of a compound's physicochemical properties is the first step in assessing its "drug-likeness." While extensive experimental data for 3-cyclopentyl-N-methylpropanamide is not publicly available, we can compile computed values from reputable sources and use them as a predictive baseline. These computational tools are invaluable in the early stages of drug discovery for prioritizing candidates for synthesis and further testing.[5]

PropertyValueSource
Molecular Formula C9H17NOPubChem[4]
Molecular Weight 155.24 g/mol PubChem[4]
IUPAC Name 3-cyclopentyl-N-methylpropanamidePubChem[4]
SMILES CNC(=O)CCC1CCCC1PubChem[4]
InChI Key XZWUEMNZTBFKMI-UHFFFAOYSA-NPubChem[4]
XLogP3 (Computed) 1.8PubChem[4]
Hydrogen Bond Donors 1PubChem (Computed)[4]
Hydrogen Bond Acceptors 1PubChem (Computed)[4]

Note: The properties listed above, with the exception of the molecular formula and weight, are computationally derived and should be confirmed by experimental analysis.

The Significance of Physicochemical Properties in Drug Development

The journey of a drug from administration to its target site is a complex process largely dictated by its physicochemical properties.[1] A key framework for evaluating the "drug-likeness" of a potential oral therapeutic is Lipinski's Rule of Five.[5][6][7] This rule suggests that poor absorption or permeation is more likely when a compound has:

  • More than 5 hydrogen bond donors.

  • More than 10 hydrogen bond acceptors.

  • A molecular weight over 500 daltons.

  • A calculated logP (ClogP) greater than 5.

Based on its computed properties, 3-cyclopentyl-N-methylpropanamide adheres to Lipinski's Rule of Five, making it a promising candidate for oral bioavailability.[4][5]

Experimental Determination of Key Physicochemical Properties

To move beyond computational predictions, rigorous experimental determination of a compound's physicochemical properties is essential. The following sections provide detailed, field-proven protocols for measuring aqueous solubility, the octanol-water partition coefficient (logP), and the acid dissociation constant (pKa).

Aqueous Solubility

Importance: Aqueous solubility is a critical factor for drug absorption.[8] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility can lead to low bioavailability and therapeutic failure.

Experimental Protocol: Equilibrium Shake-Flask Method

This method is a gold-standard approach for determining thermodynamic solubility.

  • Preparation of Saturated Solution: Add an excess amount of 3-cyclopentyl-N-methylpropanamide to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The excess solid ensures that the solution reaches saturation.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This can be done using a mechanical shaker or rotator.

  • Phase Separation: Allow the suspension to settle. To remove undissolved solid, centrifuge the sample at a high speed.

  • Sampling and Analysis: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.

Caption: Workflow for Aqueous Solubility Determination.

Octanol-Water Partition Coefficient (LogP)

Importance: The logP value is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes.[9] An optimal logP is crucial for absorption and distribution to the target tissue.

Experimental Protocol: Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible phases.[10][11][12][13]

  • Pre-saturation of Solvents: Prepare water-saturated octanol and octanol-saturated water by vigorously mixing equal volumes of n-octanol and purified water and allowing the phases to separate. This prevents volume changes during the experiment.

  • Compound Addition: Dissolve a known amount of 3-cyclopentyl-N-methylpropanamide in the octanol-saturated water.

  • Partitioning: Add an equal volume of water-saturated octanol to the aqueous solution in a sealed container.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Sampling and Analysis: Carefully sample both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Caption: Workflow for LogP Determination.

Acid Dissociation Constant (pKa)

Importance: The pKa of a compound determines its ionization state at a given pH. Since the charge of a molecule significantly affects its solubility, permeability, and target binding, knowing the pKa is critical.[14] Amides are generally neutral, but can exhibit very weak basicity or acidity under certain conditions.

Experimental Protocol: Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[10][15][16]

  • Sample Preparation: Dissolve a precise amount of 3-cyclopentyl-N-methylpropanamide in a suitable solvent, often a co-solvent system (e.g., water-methanol) if aqueous solubility is low.[17]

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, or more accurately, from the inflection point of the first derivative of the curve.

Synthesis of 3-Cyclopentyl-N-methylpropanamide

A plausible synthetic route to 3-cyclopentyl-N-methylpropanamide starts from the commercially available 3-cyclopentylpropionic acid.[8][17] The key transformation is the formation of the amide bond with methylamine. Direct reaction of a carboxylic acid and an amine to form an amide typically requires high temperatures and is often inefficient due to the formation of an ammonium salt.[1][5] Therefore, activation of the carboxylic acid is necessary.

Method 1: Using a Coupling Agent

A common and effective method for amide bond formation at room temperature is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][9][10]

  • Activation: In an anhydrous aprotic solvent (e.g., dichloromethane, DMF), dissolve 3-cyclopentylpropionic acid. Add the coupling agent (e.g., EDC, 1.1 equivalents) and, optionally, an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

  • Amine Addition: To the activated carboxylic acid solution, add methylamine (as a solution in a suitable solvent like THF or water, or as a salt with a base like triethylamine to liberate the free amine).

  • Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification: The workup procedure depends on the coupling agent used. If EDC is used, the urea byproduct is water-soluble and can be removed by an aqueous wash.[9] If DCC is used, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.[9] The crude product is then purified, typically by column chromatography.

Method 2: Conversion to Acyl Chloride

Another robust method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.[6][7][15]

  • Acyl Chloride Formation: React 3-cyclopentylpropionic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride. This reaction is typically performed in an inert solvent or neat, and the excess chlorinating agent is removed by distillation.

  • Amidation: The resulting 3-cyclopentylpropanoyl chloride is then dissolved in an aprotic solvent and reacted with methylamine in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[3]

  • Workup and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The final product is purified by distillation or column chromatography.

Caption: Synthetic Pathways to 3-Cyclopentyl-N-methylpropanamide.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 3-cyclopentyl-N-methylpropanamide, framed within the context of modern drug discovery. While computational data offers a valuable starting point, the emphasis here has been on the robust experimental methodologies required for accurate characterization. The detailed protocols for determining aqueous solubility, logP, and pKa serve as a practical resource for researchers. Furthermore, the outlined synthetic pathways provide a clear and scientifically sound approach to obtaining this compound for further study. A thorough understanding and experimental validation of these core physicochemical properties are indispensable for advancing any compound through the drug development pipeline.

References

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Cambridge MedChem Consulting. LogP/D. Retrieved from [Link]

  • Slideshare. (2023, November 28). Rule_of_5_and_drug_likeness_(1).pdf. Retrieved from [Link]

  • G. M. Keserű, G. M. (2003). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Medicinal Chemistry, 10(4), 229-42.
  • ResearchGate. LogP / LogD shake-flask method v1. Retrieved from [Link]

  • ProteinIQ. Lipinski's Rule of 5 Calculator - Free Online Drug-Likeness Screening. Retrieved from [Link]

  • Plaza, J., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 153-161.
  • Fiveable. (2025, August 15). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Ràfols, C., et al. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Talanta, 162, 293-299.
  • TIU Lecture Notes. (2023, November 28). lipinski rule of five. Retrieved from [Link]

  • ResearchGate. ADME Properties and Their Dependence on Physicochemical Properties. Retrieved from [Link]

  • Admescope. (2022, May 11). Remember to characterize the physicochemical parameters of your compounds early on. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Zhang, H., et al. (2021). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 6(3), 2345–2351.
  • BioIVT. (2020, April 9). What is ADME and how does it fit into drug development?. Retrieved from [Link]

  • PubChem. 3-cyclopentyl-N-methylpropanamide. Retrieved from [Link]

  • Wikipedia. Cypionic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

Sources

Biological Activity Profile of 3-Cyclopentyl-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity profile, physicochemical properties, and synthesis of 3-cyclopentyl-N-methylpropanamide , a structural pharmacophore often utilized in fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies involving G-protein coupled receptors (GPCRs) such as melatonin and histamine receptors.[1]

A Technical Guide for Drug Discovery & Medicinal Chemistry[1]

Executive Summary & Chemical Identity

3-cyclopentyl-N-methylpropanamide (CAS: 153035-41-7) is a lipophilic amide derivative characterized by a cyclopentyl "tail" and an N-methylpropanamide "head."[1][2] Structurally, it serves as a non-aromatic bioisostere of N-methyl-3-phenylpropanamide and a simplified analog of indole-based melatonergic ligands (e.g., melatonin, ramelteon).[1]

In medicinal chemistry, this scaffold is primarily investigated for its ability to penetrate the blood-brain barrier (BBB) due to its favorable LogP (~1.[1]5) and low molecular weight, making it a valuable probe for CNS-targeted receptor modulation.[1]

PropertyValueSource
IUPAC Name 3-cyclopentyl-N-methylpropanamidePubChem [1]
Molecular Formula C₉H₁₇NOPubChem [1]
Molecular Weight 155.24 g/mol PubChem [1]
LogP (Predicted) 1.5 - 1.8Cheméo [2]
H-Bond Donors 1PubChem [1]
H-Bond Acceptors 1PubChem [1]
Rotatable Bonds 4PubChem [1]

Pharmacological Profile & Mechanism of Action

While 3-cyclopentyl-N-methylpropanamide is rarely used as a standalone therapeutic, its biological activity is defined by its role as a functional fragment in ligand-receptor interactions.[1]

Melatonergic Receptor Modulation (MT1/MT2)

The molecule exhibits structural homology to the "linker-amide" region of Melatonin (N-acetyl-5-methoxytryptamine).[1]

  • Mechanism: The N-methylpropanamide moiety mimics the N-acetylaminoethyl side chain of melatonin, which is critical for binding to the MT1 and MT2 receptors.[1]

  • Bioisosterism: The cyclopentyl ring replaces the aromatic indole core. This "phenyl-to-cyclopentyl" substitution is a classic strategy to reduce π-π stacking interactions while maintaining hydrophobic volume occupancy in the receptor's binding pocket.[1]

  • Predicted Activity: Low-affinity agonist or allosteric modulator.[1] The lack of an aromatic core reduces binding affinity compared to Ramelteon, but the molecule retains sufficient lipophilicity to access the orthosteric site.

Transient Receptor Potential (TRP) Channel Interaction

Short-chain N-alkyl amides are known modulators of TRP channels.[1]

  • TRPV1 (Vanilloid): Lacks the vanillyl head group required for potent agonism (like capsaicin), suggesting it may act as a silent antagonist or weak modulator.[1]

  • TRPM8 (Cold): Cyclopentyl amides structurally resemble "cooling agents" (e.g., WS-3, WS-23), suggesting potential activity at the TRPM8 receptor, producing a cooling sensation without the menthol odor.[1]

Metabolic Stability & ADME
  • Absorption: High passive diffusion predicted due to low polar surface area (PSA ~29 Ų) and moderate lipophilicity.[1]

  • Metabolism: Susceptible to hepatic amidases and CYP450 -mediated hydroxylation on the cyclopentyl ring.[1]

  • Distribution: High probability of BBB penetration, making it suitable for CNS indications.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the SAR logic used to derive 3-cyclopentyl-N-methylpropanamide from established melatonergic drugs.

SAR_Logic Melatonin Melatonin (Indole Core) Bioisostere Bioisosteric Replacement (Aromatic -> Aliphatic) Melatonin->Bioisostere Core Modification Ramelteon Ramelteon (Indenofuran Core) Ramelteon->Bioisostere Simplification Target 3-cyclopentyl- N-methylpropanamide (Cyclopentyl Core) Activity Retained Lipophilicity Reduced Pi-Stacking Target->Activity Result Bioisostere->Target Yields

Caption: SAR evolution demonstrating the transition from aromatic indole cores to the simplified cyclopentyl scaffold.

Experimental Protocols

Chemical Synthesis (Amide Coupling)

Objective: Synthesize high-purity 3-cyclopentyl-N-methylpropanamide for biological assay.

Reagents:

  • 3-Cyclopentylpropionic acid (1.0 eq)[1]

  • Methylamine hydrochloride (1.2 eq)[1]

  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)[1]

  • HOBt (Hydroxybenzotriazole) (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Protocol:

  • Activation: Dissolve 3-cyclopentylpropionic acid in anhydrous DCM under nitrogen atmosphere. Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add Methylamine hydrochloride followed by dropwise addition of DIPEA.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up: Dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Purify residue via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H-NMR (CDCl₃) and LC-MS (Expected [M+H]⁺ = 156.2).[1]

In Vitro Calcium Mobilization Assay (GPCR Screening)

Objective: Assess functional activity at MT1/MT2 or TRP channels.[1]

Workflow:

  • Cell Culture: CHO-K1 cells stably expressing human MT1 or MT2 receptors.[1]

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add 3-cyclopentyl-N-methylpropanamide (0.1 nM – 10 µM) using an automated liquid handler.

  • Measurement: Monitor intracellular Ca²⁺ flux using a FLIPR (Fluorometric Imaging Plate Reader) system.[1]

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration] to determine EC₅₀.

Visualization: Putative Metabolic Pathway

The following diagram outlines the predicted metabolic fate of the molecule in vivo.

Metabolism Parent 3-cyclopentyl- N-methylpropanamide Amidase Amidase / Carboxylesterase Parent->Amidase Hydrolysis CYP CYP450 (Hydroxylation) Parent->CYP Oxidation Acid 3-Cyclopentylpropionic Acid Amidase->Acid Amine Methylamine Amidase->Amine Hydroxy Hydroxy-cyclopentyl- N-methylpropanamide CYP->Hydroxy Glucuronide Glucuronide Conjugate (Excretion) Hydroxy->Glucuronide Phase II

Caption: Predicted metabolic pathways involving amide hydrolysis and CYP450-mediated oxidation.

References

  • PubChem. (2025).[1][3][4] 3-cyclopentyl-N-methylpropanamide (Compound).[5] National Library of Medicine. [Link][1]

  • Cheméo. (2025).[1][4] Propanamide, 3-cyclopentyl-N-methyl- Chemical Properties. [Link][1]

  • Rivara, S., et al. (2007). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Current Topics in Medicinal Chemistry. [Link]

  • Vacek, J. (2014).[1][6] Chemical Properties and Biological Activities of Cyclopentenediones and Related Derivatives. ResearchGate. [Link]

Sources

Technical Guide: Nomenclature, Structural Analysis, and Synonyms of 3-Cyclopentyl-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and nomenclatural analysis of 3-cyclopentyl-N-methylpropanamide , a specific amide derivative often utilized as a lipophilic building block in medicinal chemistry.

Core Identity & Chemoinformatics

Compound Name: 3-Cyclopentyl-N-methylpropanamide CAS Registry Number: 153035-41-7 Molecular Formula: C


H

NO Molecular Weight: 155.24 g/mol [1][2]
Structural Identifiers
Identifier TypeValue
SMILES CNC(=O)CCC1CCCC1
InChI InChI=1S/C9H17NO/c1-10-9(11)7-6-8-4-2-3-5-8/h8H,2-7H2,1H3,(H,10,11)
InChIKey XZWUEMNZTBFKMI-UHFFFAOYSA-N

Structural Analysis & IUPAC Nomenclature

The IUPAC name 3-cyclopentyl-N-methylpropanamide is constructed based on the priority rules for amides as the principal functional group.

Nomenclatural Breakdown

The name is derived by dissecting the molecule into three distinct components: the parent chain, the principal functional group, and the substituents.

  • Principal Functional Group (Suffix): The presence of the carboxamide group (

    
    ) dictates the suffix -amide .
    
  • Parent Carbon Chain: The longest carbon chain containing the carbonyl carbon (C1) is three carbons long (C1–C2–C3). This corresponds to propanamide .[2][3][4]

    • Note: The numbering starts at the carbonyl carbon (C1).

  • Substituents:

    • N-methyl: A methyl group attached to the nitrogen atom. The locant "

      
      " indicates attachment to the amide nitrogen rather than the carbon chain.
      
    • 3-cyclopentyl: A cyclopentyl ring attached to the 3rd carbon of the propanamide chain.

Visualization: Naming Logic

The following diagram illustrates the mapping between the chemical structure and its IUPAC designations.

NamingBreakdown Compound Structure: Cyclopentyl-CH2-CH2-C(=O)-NH-CH3 Parent Parent Chain: Propanamide (3 Carbons) Compound->Parent Backbone Sub1 Substituent 1: 3-Cyclopentyl (on C3) Compound->Sub1 Terminal Group Sub2 Substituent 2: N-methyl (on Nitrogen) Compound->Sub2 Amine Modification Suffix Suffix: -amide (C=O-N) Parent->Suffix Functional Group

Figure 1: Logical decomposition of the IUPAC name 3-cyclopentyl-N-methylpropanamide.

Synonyms and Related Nomenclature

In database searching and patent analysis, this compound may appear under several synonymous names derived from alternative naming conventions (e.g., acid-based naming or Chemical Abstracts Service styles).

Naming ConventionSynonymContext
Alternative IUPAC N-methyl-3-cyclopentylpropionamide"Propionamide" is a retained IUPAC name for propanamide.
CAS Index Name (9CI) Cyclopentanepropanamide, N-methyl-Used in CAS databases; prioritizes the ring system in indexing.
Acid Derivative N-methyl cypionamideDerived from "Cypionic acid" (3-cyclopentylpropionic acid).
Systematic N-methyl-3-cyclopentylpropanoic acid amideExplicitly stating the acid origin.

Synthesis & Field-Proven Protocols

The synthesis of 3-cyclopentyl-N-methylpropanamide typically follows a standard amide coupling workflow. The precursor, 3-cyclopentylpropionic acid (Cypionic Acid), is a widely available building block used in pharmaceutical "cypionate" prodrugs (e.g., Testosterone Cypionate).

Method A: Direct Amide Coupling (EDC/NHS)

For high-purity library synthesis, carbodiimide coupling is preferred to avoid harsh acidic conditions.

  • Activation: Dissolve 3-cyclopentylpropionic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt or NHS (1.2 eq) to form the active ester.

  • Coupling: Add Methylamine (2.0 M in THF, 1.5 eq) and a base (DIPEA, 2.0 eq).

  • Workup: Wash with 1M HCl (to remove unreacted amine) and saturated NaHCO

    
     (to remove unreacted acid).
    
  • Purification: Silica gel chromatography (EtOAc/Hexanes).

Method B: Acid Chloride Route (Scale-Up)

For larger scales where cost is a driver, the acid chloride route is robust.

  • Chlorination: Reflux 3-cyclopentylpropionic acid with Thionyl Chloride (

    
    ) to generate 3-cyclopentylpropionyl chloride . Remove excess 
    
    
    
    in vacuo.
  • Amidation: Add the crude acid chloride dropwise to a cooled solution (

    
    ) of Methylamine and Triethylamine in DCM.
    
  • Causality: The exothermic nature requires cooling to prevent side reactions (e.g., polymerization or double acylation).

Synthesis Workflow Diagram

Synthesis Precursor 3-Cyclopentylpropionic Acid (Cypionic Acid) Activation Activation Step (SOCl2 or EDC/NHS) Precursor->Activation Activate Carboxyl Intermediate Active Intermediate (Acid Chloride or NHS Ester) Activation->Intermediate Forms Electrophile Product Target: 3-Cyclopentyl-N-methylpropanamide Intermediate->Product Nucleophilic Attack Reagent Reagent: Methylamine (MeNH2) Reagent->Product Amine Source

Figure 2: Synthetic pathway from the commercial precursor Cypionic Acid to the target amide.[5]

Applications & Properties

Lipophilicity & Drug Design: The cyclopentylpropion- motif (often called the "cypionate" tail) is historically significant in drug development. It is attached to steroid alcohols to create prodrugs with high lipophilicity (LogP enhancement).

  • Mechanism: In the context of this amide, the cyclopentyl group acts as a hydrophobic anchor.

  • Predicted LogP: ~1.8 - 2.5 (Moderately lipophilic).

  • Role: This specific amide is often used as a stable, non-hydrolyzable analog of cypionate esters in Structure-Activity Relationship (SAR) studies to test receptor binding without metabolic degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 918358, 3-cyclopentyl-N-methylpropanamide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Propanamide, 3-cyclopentyl-N-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Oakwood Products, Inc. Product Information: 3-Cyclopentyl-N-methylpropanamide (CAS 153035-41-7).[1] Retrieved from [Link]

  • International Union of Pure and Applied Chemistry (IUPAC).Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

Sources

electronic properties of 3-cyclopentyl-N-methylpropanamide for computational chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of 3-Cyclopentyl-N-methylpropanamide for Computational Chemistry Content Type: Technical Whitepaper / Computational Protocol Audience: Computational Chemists, Medicinal Chemists, Structural Biologists[1][2]

Executive Summary

In the fragment-based drug discovery (FBDD) landscape, 3-cyclopentyl-N-methylpropanamide serves as a critical model scaffold.[1][2] It combines a polar, hydrogen-bonding core (secondary amide ) with a lipophilic, spatially defined tail (cyclopentyl group ).[1] This duality makes it an ideal probe for studying hydrophobic collapse, amide-pi interactions, and solvation penalties in protein-ligand binding.[1][2]

This guide provides a rigorous computational framework for characterizing this molecule. We move beyond standard geometry optimization to explore the conformational ensembles , dispersion-dominated folding , and electrostatic surfaces that drive its bioactivity.[1]

Molecular Architecture & Conformational Landscape

The Amide Core (The Anchor)

The N-methylpropanamide motif provides the electronic "anchor."

  • Resonance Stability: The nitrogen lone pair delocalizes into the carbonyl

    
     orbital (
    
    
    
    ), imparting significant double-bond character (approx. 40%) to the C-N bond.
  • Cis/Trans Isomerism: While the trans isomer (methyl group anti to carbonyl oxygen) is sterically favored by 2.5–3.0 kcal/mol, the barrier to rotation is high (~18-20 kcal/mol). Computational screens must explicitly sample both isomers to avoid kinetic trapping during optimization.[1][2]

The Cyclopentyl Tail (The Hydrophobe)

The cyclopentyl ring is not planar. It rapidly interconverts between envelope (


)  and half-chair (

)
conformations.
  • Pseudorotation: The ring puckering amplitude is low, but it creates a "sweeping" hydrophobic volume that influences the entropy of binding.

  • Dispersion Folding: In vacuum or non-polar solvents, the flexible ethyl linker allows the cyclopentyl ring to fold back over the amide face, stabilized by weak CH···

    
     dispersion forces.[1][2] Standard DFT functionals (e.g., B3LYP) will fail to predict this folding without dispersion corrections (D3/D4). [1]
    

Computational Methodology: The "Gold Standard" Protocol

To ensure high-fidelity electronic property prediction, we utilize a hierarchical workflow: MM Conformational Search


 DFT Optimization 

Electronic Property Calculation.
[1][2]
Recommended Level of Theory
  • Functional:

    
    B97X-D  or B3LYP-D3(BJ) .[1][2]
    
    • Rationale:

      
      B97X-D includes long-range corrections essential for charge transfer excitations and accurate dispersion modeling for the alkyl chain folding.[1][2]
      
  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1][2]

    • Rationale: Pople basis sets (e.g., 6-31G*) are insufficient for accurate dipole moments and polarizabilities in amides.[1][2]

  • Solvation: SMD (Solvation Model based on Density) .

    • Rationale: The SMD model parametrizes the cavity radii to reproduce experimental

      
      , critical for amphiphilic molecules.
      

Key Electronic Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity profile is defined by the HOMO-LUMO gap.[2]

  • HOMO: Localized primarily on the amide nitrogen and carbonyl oxygen lone pairs (non-bonding character).[3] High energy indicates susceptibility to electrophilic attack (e.g., metabolic oxidation by CYP450).[1]

  • LUMO: Localized on the carbonyl

    
     system.
    
  • Gap Analysis: A large gap (typically >6.0 eV for aliphatic amides) indicates high chemical stability, suitable for drug linkers.[1]

Molecular Electrostatic Potential (MEP)

The MEP map is the "fingerprint" seen by a receptor.

  • Negative Potential (

    
    ):  Concentrated at the Carbonyl Oxygen (~ -40 to -50 kcal/mol).[1][2] This is the primary H-bond acceptor site.[1]
    
  • Positive Potential (

    
    ):  Concentrated at the Amide Proton (~ +35 kcal/mol).[1] This is the H-bond donor site.[1]
    
  • Lipophilic Neutrality: The cyclopentyl tail shows a near-zero potential (green region), driving hydrophobic burial.[1]

Dipole Moment
  • Magnitude: Expected range 3.5 – 4.2 Debye (highly solvent dependent).[1][2]

  • Vector: Aligned roughly parallel to the C=O bond, pointing from N to O. This strong dipole necessitates accurate implicit solvent modeling (PCM/SMD) during calculations.[1][2]

Step-by-Step Computational Protocol

Phase 1: Conformational Sampling (Input Generation)

Goal: Identify global minimum to prevent "garbage-in, garbage-out".[1][2]

  • Generate 3D structure (SMILES: CN=C(O)CCC1CCCC1).[1][2]

  • Run Monte Carlo conformational search (Force Field: MMFF94x).[1][2]

  • Cluster results (RMSD cutoff 0.5 Å) and select lowest energy conformers within 5 kcal/mol window.[1][2]

Phase 2: Geometry Optimization (Gaussian 16 Example)

Goal: Relax structure with dispersion-corrected DFT.

Phase 3: Electronic Property Calculation (ORCA Example)

Goal: High-precision single point for orbitals and charges.

Visualization of Computational Workflow

The following diagram illustrates the logic flow for characterizing the molecule, ensuring self-consistency between steric (conformational) and electronic factors.

G cluster_DFT DFT Processing (wB97X-D/def2-TZVP) Start Input Structure (SMILES) ConfSearch Conformational Search (MMFF94 / PM6) Generate Ensemble Start->ConfSearch Filter Filter Conformers (< 5 kcal/mol) ConfSearch->Filter GeoOpt Geometry Optimization + Freq Check (NImag=0) Filter->GeoOpt Solvation Solvation Model (SMD: Water/DMSO) GeoOpt->Solvation Self-Consistent Properties Electronic Properties Calculation Solvation->Properties Output1 HOMO/LUMO (Reactivity) Properties->Output1 Output2 ESP/RESP Charges (Binding) Properties->Output2 Output3 Dipole/Polarizability (Solubility) Properties->Output3

Caption: Hierarchical workflow for deriving electronic properties, emphasizing the necessity of conformational filtering prior to expensive DFT calculations.

Data Summary: Representative Electronic Profile

The following table summarizes the expected theoretical values for 3-cyclopentyl-N-methylpropanamide based on B3LYP-D3/def2-TZVP benchmarks for similar secondary amides.

PropertyValue Range (Est.)Significance in Drug Design
Dipole Moment (

)
3.6 – 4.1 DebyeHigh polarity of amide headgroup improves water solubility despite lipophilic tail.[1][2]
HOMO Energy -6.2 to -6.5 eVIndicates resistance to oxidative metabolism.[1][2]
LUMO Energy -0.5 to +0.2 eVHigh LUMO suggests low reactivity toward nucleophiles (stable linker).[1][2]
H-L Gap ~ 6.5 eVChemically "hard" molecule; stable in physiological conditions.[1]
LogP (Predicted) 1.8 – 2.2Ideal range for oral bioavailability (Rule of 5 compliant).[1][2]
Rotational Barrier 18 – 20 kcal/molAmide bond is rigid/planar; conformational entropy comes solely from the tail.[1]

References

  • PubChem. 3-cyclopentyl-N-methylpropanamide (CID 918358).[1][2] National Library of Medicine.[1] [Link][1][2]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. [Link][1][2]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. [Link][1][2]

  • NIST Chemistry WebBook. Propanamide, 3-cyclopentyl-N-methyl-.[1][2] National Institute of Standards and Technology.[1][4] [Link][1][2]

  • Chai, J.-D., & Head-Gordon, M. (2008).[1][2] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics.[1][2] [Link]

Sources

Methodological & Application

Topic: Robust and Scalable Synthesis Protocols for 3-Cyclopentyl-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the synthesis of 3-cyclopentyl-N-methylpropanamide, a valuable building block in medicinal chemistry. We present two primary, field-proven protocols: a classic two-step synthesis via an acyl chloride intermediate and a modern, one-pot approach using a peptide coupling agent. The guide emphasizes the underlying chemical principles, offering insights into reagent selection, reaction optimization, and safety considerations to ensure reproducible and high-yield outcomes.

Introduction and Strategic Overview

3-Cyclopentyl-N-methylpropanamide is a secondary amide featuring a lipophilic cyclopentyl group. The incorporation of such carbocyclic moieties is a common strategy in drug design to enhance metabolic stability and modulate pharmacokinetic properties.[1] The synthesis of this target molecule is straightforward and hinges on the formation of an amide bond between 3-cyclopentylpropanoic acid and methylamine.

Directly reacting a carboxylic acid with an amine to form an amide is challenging due to the competing acid-base reaction, which forms a stable ammonium carboxylate salt.[2] This reaction requires harsh conditions, such as high heat, to drive off water and proceed.[3][4] Therefore, a more efficient strategy involves activating the carboxylic acid to make it a more potent electrophile.

This guide details two robust methods to achieve this transformation, beginning with the synthesis of the key precursor, 3-cyclopentylpropanoic acid.

Retrosynthetic Analysis

A logical disconnection of the target amide bond reveals the primary starting materials: 3-cyclopentylpropanoic acid and methylamine.

G cluster_precursors Target 3-Cyclopentyl-N-methylpropanamide Disconnect Amide Bond Disconnection Target->Disconnect Acid 3-Cyclopentylpropanoic Acid Disconnect->Acid Amine Methylamine Disconnect->Amine Precursors Starting Materials G cluster_0 Stage A: Acyl Chloride Formation cluster_1 Stage B: Amidation Acid 3-Cyclopentylpropanoic Acid Reagent1 SOCl₂ or (COCl)₂ in DCM Acid->Reagent1 Activation AcylChloride 3-Cyclopentylpropanoyl Chloride (Intermediate) Reagent1->AcylChloride Reagent2 Methylamine (aq. or gas) Base (e.g., TEA, Pyridine) AcylChloride->Reagent2 Coupling Product 3-Cyclopentyl-N-methyl- propanamide (Final Product) Reagent2->Product

Caption: Workflow for the acyl chloride synthesis method.

Protocol 2A: Preparation of 3-Cyclopentylpropanoyl Chloride

  • Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 3-cyclopentylpropanoic acid (1.0 eq).

  • Solvent: Add an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Chlorination: Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 - 1.5 eq) dropwise at 0 °C. Causality: These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, forming the highly electrophilic acyl chloride. [2]Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are all gaseous, simplifying removal.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. The reaction can be gently heated to reflux if necessary to ensure completion.

  • Isolation: The acyl chloride is highly reactive and moisture-sensitive. It is typically not isolated. The solvent and excess chlorinating agent are carefully removed under reduced pressure. The crude acyl chloride is used immediately in the next step.

Protocol 2B: Amidation with Methylamine

  • Setup: Dissolve the crude 3-cyclopentylpropanoyl chloride from the previous step in an anhydrous aprotic solvent (e.g., DCM). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Slowly add a solution of methylamine (2.0-2.5 eq, often as a solution in water, THF, or ethanol) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq).

  • Rationale for Base: The reaction between the acyl chloride and methylamine produces one equivalent of hydrochloric acid (HCl). [5]The added base is crucial to neutralize this HCl. Without it, the HCl would protonate the unreacted methylamine, forming a non-nucleophilic ammonium salt and halting the reaction. [2]4. Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography or distillation.

Method B: Modern One-Pot Coupling Reagent Approach

This method uses a peptide coupling reagent to activate the carboxylic acid in situ, allowing for a direct, one-pot reaction with the amine. [6]Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common. [2]This approach offers milder conditions and often simpler workups.

G Acid 3-Cyclopentylpropanoic Acid CouplingReagent Coupling Reagent (e.g., EDC, HATU) + Base (e.g., DIEA) Acid->CouplingReagent Amine Methylamine Amine->CouplingReagent Product 3-Cyclopentyl-N-methyl- propanamide CouplingReagent->Product One-Pot Reaction Solvent Aprotic Solvent (e.g., DMF, DCM)

Caption: One-pot synthesis using a coupling reagent.

Protocol 3: EDC-Mediated Amidation

  • Setup: In a round-bottom flask, dissolve 3-cyclopentylpropanoic acid (1.0 eq) in an anhydrous aprotic solvent like DCM or N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add EDC (1.2 eq), an amine base such as Diisopropylethylamine (DIEA) (1.5 eq), and optionally an additive like Hydroxybenzotriazole (HOBt) (1.2 eq). Mechanism Insight: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile. [2]HOBt can be added to suppress side reactions and minimize potential racemization if chiral centers are present.

  • Amine Addition: Add methylamine (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC.

  • Workup & Purification: The workup is similar to Method A. The urea byproduct from EDC is typically water-soluble, simplifying its removal during the aqueous wash steps. The final product is purified by standard methods like column chromatography.

Safety and Handling

  • Thionyl Chloride/Oxalyl Chloride: Highly corrosive and react violently with water. Handle only in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methylamine: A flammable and corrosive gas or solution with a strong odor. Can cause severe respiratory and eye irritation. Ensure adequate ventilation.

  • Strong Bases (NaOH/KOH): Highly caustic. Avoid contact with skin and eyes. The synthesis of the carboxylic acid precursor involves very high temperatures and should only be attempted by trained personnel with appropriate equipment.

  • Solvents (DCM, THF, DMF): Handle in a well-ventilated area. DCM is a suspected carcinogen.

Conclusion

The synthesis of 3-cyclopentyl-N-methylpropanamide can be achieved efficiently through multiple reliable pathways. The choice between the classic acyl chloride method and a modern coupling reagent approach often depends on factors like scale, cost, and available equipment. The acyl chloride route is robust and economical for larger scales, while coupling reagents offer milder conditions and convenience for smaller-scale or discovery chemistry applications. Both methods, when executed with care, provide high yields of the desired product.

References

Sources

Application Notes & Protocols: Selective N-Methylation of 3-Cyclopentylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Methyl Amides in Medicinal Chemistry

The N-methyl amide functional group is a cornerstone in modern drug design. The strategic methylation of an amide nitrogen can profoundly influence a molecule's pharmacological profile. This modification can enhance metabolic stability by blocking N-dealkylation pathways, improve membrane permeability, and fine-tune the conformational rigidity of a molecule to optimize its binding affinity to a biological target. The so-called "magic methyl" effect, where the simple addition of a methyl group leads to a significant improvement in a compound's properties, is a well-documented phenomenon in medicinal chemistry.[1]

3-Cyclopentylpropanamide is a primary amide featuring a lipophilic cyclopentyl group. Its N-methylation to yield N-methyl-3-cyclopentylpropanamide or N,N-dimethyl-3-cyclopentylpropanamide serves as an excellent model system for exploring methylation strategies applicable to more complex pharmaceutical intermediates. This guide provides a detailed analysis of the reagents and protocols required for the selective methylation of this substrate, focusing on the underlying chemical principles and practical considerations for achieving high yields and selectivities.

Core Concepts: The Challenge of Selective Amide N-Methylation

The nitrogen atom of a primary amide is nucleophilic, but this nucleophilicity is tempered by the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, forcing conditions or highly reactive methylating agents are often required. A key challenge is achieving selective N-methylation over potential O-methylation of the enolate form of the amide. Furthermore, for primary amides, controlling the degree of methylation to obtain the mono-methylated versus the di-methylated product is a critical consideration.

This document will explore three primary strategies for the N-methylation of 3-cyclopentylpropanamide, each with distinct advantages regarding selectivity, safety, and substrate scope.

Method 1: Classical Electrophilic Methylation with Dimethyl Sulfate

Dimethyl sulfate (DMS) is a potent, cost-effective, and highly reactive methylating agent, making it a common choice in industrial applications.[2] The reaction proceeds via an SN2 mechanism where the deprotonated amide nitrogen acts as a nucleophile.[3]

Mechanistic Rationale

The reaction is typically performed in the presence of a base to deprotonate the amide N-H, thereby increasing its nucleophilicity. The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for ensuring complete deprotonation without competing in the methylation reaction.

Amide 3-Cyclopentylpropanamide Amide_Ion Amide Anion (Nucleophile) Amide->Amide_Ion Deprotonation (H₂ gas evolves) NaH NaH Product N-Methyl-3-cyclopentylpropanamide Amide_Ion->Product SN2 Attack DMS Dimethyl Sulfate (CH₃)₂SO₄ DMS->Product Na_Salt Na(CH₃)SO₄

Caption: Reaction mechanism for N-methylation using Dimethyl Sulfate.

Experimental Protocol: Mono-N-Methylation

Warning: Dimethyl sulfate is highly toxic and a suspected carcinogen.[3] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Amide Addition: Dissolve 3-cyclopentylpropanamide (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reagent/ParameterQuantity/ValueRationale
3-Cyclopentylpropanamide1.0 eqSubstrate
Sodium Hydride (NaH)1.1 eqStrong, non-nucleophilic base for deprotonation.
Dimethyl Sulfate (DMS)1.05 eqElectrophilic methyl source. A slight excess ensures complete reaction.
Anhydrous DMFSolventA polar aprotic solvent that dissolves reactants and intermediates.
Temperature0 °C to RTControls reaction rate and minimizes side reactions.
Reaction Time2-4 hoursTypical duration for complete conversion.

Method 2: Safe and Selective Mono-Methylation with Phenyl Trimethylammonium Iodide

Given the high toxicity of traditional methylating agents like DMS and methyl iodide, safer alternatives are highly desirable, especially in research and development settings.[4] Phenyl trimethylammonium iodide (PhMe₃NI) has emerged as a safe, non-toxic, and easy-to-handle solid reagent that provides excellent monoselectivity for the N-methylation of amides.[4][5]

Causality Behind Experimental Choices

This method utilizes a milder base, such as potassium tert-butoxide (t-BuOK), and a quaternary ammonium salt as the methyl source. The reaction is highly selective for mono-methylation because the resulting N-methyl amide is significantly less acidic than the starting primary amide, preventing a second deprotonation and subsequent methylation under these mild conditions.[4] This avoids the over-methylation that can be an issue with more reactive systems.[4]

Start Start: Assemble Reactants Reactants 1. Add 3-cyclopentylpropanamide, PhMe₃NI, and t-BuOK to solvent (CPME). Start->Reactants Reaction 2. Heat reaction mixture (e.g., 80 °C) for 12-24h. Reactants->Reaction Monitor 3. Monitor progress via TLC/LC-MS. Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Cool, quench with H₂O, and extract with organic solvent. Monitor->Workup Complete Purify 5. Dry, concentrate, and purify via column chromatography. Workup->Purify End End: Isolated N-Methyl Product Purify->End

Caption: Experimental workflow for N-methylation with PhMe₃NI.

Experimental Protocol: Selective Mono-N-Methylation
  • Preparation: In a vial equipped with a magnetic stir bar, combine 3-cyclopentylpropanamide (1.0 equivalent), phenyl trimethylammonium iodide (1.5 equivalents), and potassium tert-butoxide (2.0 equivalents).

  • Solvent Addition: Add cyclopentyl methyl ether (CPME), a more environmentally benign solvent, to the vial.[5]

  • Reaction: Seal the vial and heat the mixture in a pre-heated oil bath at 80 °C for 12-24 hours.

  • Monitoring: Monitor the reaction for the consumption of starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography to yield the pure N-methyl-3-cyclopentylpropanamide.

Reagent/ParameterQuantity/ValueRationale
3-Cyclopentylpropanamide1.0 eqSubstrate
PhMe₃NI1.5 eqSafe, solid methyl source ensuring monoselectivity.[5][6]
t-BuOK2.0 eqMildly basic conditions sufficient for deprotonation.
CPMESolventAn environmentally friendlier alternative to traditional polar aprotic solvents.[5]
Temperature80 °CProvides sufficient thermal energy to drive the reaction.
Reaction Time12-24 hoursLonger reaction time due to the lower reactivity of the reagent.

Method 3: Methylation with Trimethyl Orthoacetate

Trimethyl orthoacetate (TMOA) is a versatile reagent that can be used for the methylation of various functional groups.[7][8] While often used for the O-methylation of phenols or the acetylation of amines, under specific conditions, it can serve as a methyl source for amides.[9][10] The reaction with amine hydrochlorides to form acetamides proceeds through an imidate intermediate, highlighting the reactivity of orthoesters with amine derivatives.[10]

Mechanistic Considerations

The precise mechanism for direct N-methylation of a neutral amide with TMOA is less commonly cited but is proposed to involve the initial formation of an intermediate that can then transfer a methyl group. The reaction is often facilitated by acid catalysis.

Experimental Protocol
  • Preparation: In a sealed tube, dissolve 3-cyclopentylpropanamide (1.0 equivalent) in trimethyl orthoacetate, which acts as both the reagent and the solvent.

  • Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 equivalents).

  • Reaction: Heat the sealed tube at 100-120 °C for 6-12 hours.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture and dilute it with ethyl acetate. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The excess TMOA can be removed under high vacuum. Purify the residue via column chromatography.

Summary and Outlook

The choice of methylating agent for 3-cyclopentylpropanamide depends on the specific requirements of the synthesis, including safety, cost, and desired selectivity.

  • Dimethyl Sulfate offers a rapid and cost-effective method suitable for large-scale synthesis but requires stringent safety protocols. It can lead to di-methylation if not carefully controlled.

  • Phenyl Trimethylammonium Iodide represents a modern, safer alternative that provides excellent monoselectivity, making it ideal for research, development, and late-stage functionalization where preserving molecular integrity is paramount.[4][5][6]

  • Trimethyl Orthoacetate provides an alternative route, although it may require higher temperatures and optimization for this specific substrate class.

For drug development professionals, the PhMe₃NI method is particularly attractive due to its high degree of functional group tolerance and predictable, selective outcome, minimizing the need for extensive purification and protecting group strategies.

References

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfate. [Link]

  • Stenutz, R. (2013). Methylation with methyl iodide/sodium hydroxide. [Link]

  • ResearchGate. (n.d.). N‐methylation of secondary amides and imides. [Link]

  • Chemistry LibreTexts. (2024). Reactions of Amines. [Link]

  • Royal Society of Chemistry. (2021). Installing the “magic methyl” – C–H methylation in synthesis. [Link]

  • ChemistNATE. (2019). Hofmann Elimination, Amine to Alkene (aka Exhaustive Methylation). YouTube. [Link]

  • University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • ACS Publications. (2025). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. [Link]

  • Ataman Kimya. (n.d.). DIMETHYL SULFATE. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. [Link]

  • ResearchGate. (2024). Direct esterification of amides by the dimethylsulfate-mediated activation of amide C–N bonds. [Link]

  • ResearchGate. (2025). Trimethyl orthoacetate as a convenient reagent for selective methylation of β-OH groups of (poly)hydroxynaphthazarins. [Link]

  • Google Patents. (n.d.). Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)
  • Royal Society of Chemistry. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. [Link]

  • National Center for Biotechnology Information. (n.d.). Nickel/Photoredox-Catalyzed Methylation of (Hetero)aryl Chlorides Using Trimethyl Orthoformate as a Methyl Radical Source. [Link]

  • ACS Publications. (2016). Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis. Journal of Chemical Education, 93(3), 553–556. [Link]

  • Google Patents. (n.d.). Crystalline forms of (3r)-3-cyclopentyl-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)

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optimizing reaction conditions for N-methyl amide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Reaction Conditions for N-Methyl Amide Synthesis

Abstract

The synthesis of N-methyl amides is a pivotal transformation in drug discovery, offering improved metabolic stability, membrane permeability, and conformational constraints compared to secondary amides. However, the introduction of the N-methyl group introduces significant steric clash and electronic deactivation, often leading to low yields, slow kinetics, and high racemization rates. This guide moves beyond standard "add-and-stir" protocols, providing a logic-driven framework for selecting coupling reagents (T3P vs. HATU vs. COMU), optimizing solvent systems (Green vs. Dipolar Aprotic), and implementing post-synthetic methylation strategies.

Strategic Optimization Framework

The choice of synthetic route must be dictated by the specific challenges of the substrate. Do not apply a "one-size-fits-all" condition (e.g., HATU/DMF) to every substrate.

Decision Matrix: Selecting the Amidation Strategy

Use the following logic flow to determine the starting point for optimization.

AmidationStrategy Start Target: N-Methyl Amide IsChiral Is the Acid alpha-Chiral/Epimerizable? Start->IsChiral IsHindered Is the Amine Sterically Hindered? IsChiral->IsHindered No / Low Risk T3P Protocol A: T3P / Pyridine (Low Epimerization) IsChiral->T3P Yes (High Risk) GreenScale Requirement: Green Chem / Scale-up? IsHindered->GreenScale No HATU Protocol B: HATU / HOAt (High Reactivity) IsHindered->HATU Moderate AcidFluoride Protocol C: Acid Fluoride / TFFH (Extreme Sterics) IsHindered->AcidFluoride Yes (e.g., N-Me-Aaa to N-Me-Aaa) GreenScale->T3P Coupling (EtOAc/2-MeTHF) CatMethyl Protocol D: Catalytic Methylation (Green / Post-Synthetic) GreenScale->CatMethyl Post-Synthetic Mod

Figure 1: Decision tree for selecting reaction conditions based on substrate properties (Chirality, Sterics, Scalability).

Methodology 1: The "Gold Standard" for Chiral & Scalable Synthesis (T3P)

Rationale: Propylphosphonic anhydride (T3P) is superior to carbodiimides (EDC/DIC) and uronium salts (HATU) for epimerization-prone substrates. It acts as a kinetic trap, forming a cyclic anhydride intermediate that reacts rapidly with amines but slowly epimerizes. Furthermore, its by-products are water-soluble, eliminating the need for chromatography in many cases.

Optimized Protocol:

ParameterConditionRationale
Reagent T3P (50% w/w in EtOAc or 2-MeTHF)Low epimerization; Green solvent compatible.
Base Pyridine (2.5 - 4.0 equiv)Pyridine suppresses epimerization better than DIPEA/TEA in T3P couplings.
Solvent 2-MeTHF or EtOAc Green alternatives to DMF/DCM; facilitate aqueous workup.
Stoichiometry 1.0 Acid : 1.1 Amine : 1.5 T3PSlight excess of T3P ensures complete activation.
Temperature 0 °C

RT
Start cold to minimize initial racemization during activation.

Step-by-Step Procedure:

  • Dissolution: Charge the carboxylic acid (1.0 equiv) and N-methyl amine (1.1 equiv) into a reactor with 2-MeTHF (5–10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv) and cool the mixture to 0 °C.

  • Activation: Dropwise add T3P solution (1.5 equiv, 50% in EtOAc) over 15 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to room temperature (20–25 °C). Monitor by HPLC/LC-MS. Most reactions complete within 2–4 hours.

  • Workup (Self-Validating): Add water (5 volumes). Separate layers. Wash organic layer with 10% citric acid (removes pyridine/amine), then 10% NaHCO₃ (removes unreacted acid/T3P by-products), then brine.

  • Isolation: Concentrate organic layer.

Critical Insight: If the reaction is sluggish, do not heat . Heating T3P reactions significantly increases epimerization. Instead, increase T3P equivalents to 2.0–2.5 or switch to a more polar solvent like MeCN (if solubility is an issue).

Methodology 2: The "Powerhouse" for Steric Bulk (COMU/Oxyma)

Rationale: When coupling two sterically hindered partners (e.g., N-methylated amino acids), T3P may be too slow. The combination of COMU (a morpholino-uronium salt) with Oxyma Pure provides the highest reactivity while maintaining a safer profile than the explosive HOBt/HOAt additives.

Optimized Protocol:

  • Reagent: COMU (1.0–1.1 equiv) + Oxyma Pure (1.0 equiv).

  • Base: TMP (2,4,6-Collidine) or DIPEA (2.0 equiv). Collidine is preferred for chiral preservation.

  • Solvent: DMF (Standard) or N-Butylpyrrolidinone (NBP - Green alternative).

Step-by-Step Procedure:

  • Dissolve Carboxylic Acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF.

  • Add Base (Collidine, 2.0 equiv) and cool to 0 °C.

  • Add COMU (1.0 equiv) and stir for 2–5 minutes (Pre-activation). Caution: Do not pre-activate >10 mins to avoid guanidinylation.

  • Add the N-methyl amine (1.1 equiv).

  • Stir at RT.[1] If conversion <50% after 4h, add microwave irradiation (40 °C, 30 mins) as a last resort.

Methodology 3: Green Post-Synthetic Methylation (Catalytic)

Rationale: Instead of coupling an N-methyl amine (which may be expensive or volatile), synthesize the secondary amide first, then methylate it using Methanol as the C1 source. This "Borrowing Hydrogen" methodology avoids toxic Methyl Iodide (MeI).

Mechanism:

  • Dehydrogenation of MeOH

    
     Formaldehyde + Metal-H.
    
  • Condensation of Amide + Formaldehyde

    
    N-hydroxymethyl amide 
    
    
    
    N-methylene amide.
  • Reduction of N-methylene amide by Metal-H

    
    N-Methyl Amide.
    

Optimized Protocol (Ru-Catalyzed):

ComponentReagent
Catalyst Ru-Macho-BH (0.5 – 1.0 mol%)
C1 Source Methanol (Solvent & Reagent)
Base KOtBu (10 mol%) or Cs₂CO₃ (for sensitive substrates)
Conditions Sealed tube, 100–120 °C, 12–24 h.

Workflow:

  • In a glovebox or under Argon, charge the secondary amide (1.0 equiv), Ru-Macho-BH (1 mol%), and KOtBu (10 mol%) into a pressure tube.

  • Add anhydrous Methanol.

  • Seal and heat to 110 °C.

  • Validation: Upon cooling, carefully vent (H₂ release). Concentrate and purify. This method preserves chiral centers alpha to the amide if the base concentration is kept low.

Troubleshooting & Data Analysis

Common Failure Modes
IssueRoot CauseSolution
Low Conversion Steric hindrance prevents nucleophilic attack.Switch from T3P to Acid Fluoride (TFFH reagent) or use Microwave heating (only if achiral).
Racemization Oxazolone formation via slow coupling; High base loading.Use T3P/Pyridine (Method 1). Avoid DIPEA. Add Oxyma .
"Missing" Product in NMR Rotamers . N-methyl amides exist as cis/trans isomers.Run NMR at high temperature (e.g., 60–80 °C in DMSO-d6) to coalesce peaks.
Impurity: Guanidinylation Amine reacted with Uronium reagent (HATU/COMU).[2]Reduce pre-activation time to <1 min. Ensure Acid is in excess during activation.
Visualizing the T3P Advantage

T3P_Mechanism cluster_0 Why T3P? Acid Carboxylic Acid Intermediate Mixed Anhydride (Active Species) Acid->Intermediate + T3P, + Base Base Base (Pyridine) T3P T3P Reagent T3P->Intermediate Product N-Methyl Amide Intermediate->Product + Amine Byproduct Water-Soluble Phosphonate Salt Intermediate->Byproduct Leaving Group Note1 Fast Amine Attack >> Epimerization Intermediate->Note1 Amine N-Methyl Amine Note2 No Reactive Oxazolone Buildup

Figure 2: Mechanistic flow of T3P coupling highlighting the water-soluble byproduct and kinetic suppression of epimerization.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Gallo, F., et al. (2020).[4] "Green Solvents for the Formation of Amide Linkage." Organic & Biomolecular Chemistry. Link

  • Kundu, S., et al. (2019).[5] "Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol." Organic Letters. Link

  • Pfizer Inc. (2012). "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry. Link

Sources

Application Notes and Protocols for 3-Cyclopentyl-N-methylpropanamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Saturated Carbocycles and Amide Bonds in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. Small, saturated carbocycles, such as the cyclopentyl group, are increasingly favored for their ability to impart a favorable combination of properties to a drug candidate. Unlike flat, aromatic rings, the three-dimensional nature of the cyclopentyl moiety allows for a more precise and intricate interaction with the target protein's binding pocket, often leading to enhanced potency and selectivity. Furthermore, the cyclopentyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, and it can fine-tune lipophilicity, which is a critical parameter for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Concurrently, the amide bond remains one of the most fundamental and prevalent functional groups in pharmaceuticals. Its stability, capacity for hydrogen bonding, and the relative ease of its formation make it an indispensable linker in a vast array of therapeutic agents. The combination of a cyclopentyl group with a simple N-methylpropanamide scaffold, as seen in 3-cyclopentyl-N-methylpropanamide, creates a versatile pharmaceutical intermediate. This compound offers a lipophilic cyclopentyl tail, a rigid propyl linker, and a secondary amide for further chemical elaboration or for direct interaction with a biological target.

While 3-cyclopentyl-N-methylpropanamide itself is not a final drug product, its structural elements are present in more complex molecules that have demonstrated significant therapeutic potential. A notable example is the core structure of CDK4/6 inhibitors like Ribociclib, which features a cyclopentyl group attached to a heterocyclic system. The synthesis of such complex molecules often relies on the initial construction of simpler building blocks that contain key structural features. Therefore, understanding the synthesis and handling of intermediates like 3-cyclopentyl-N-methylpropanamide is of significant practical importance for medicinal chemists.

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of 3-cyclopentyl-N-methylpropanamide, positioning it as a valuable intermediate for the development of novel therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in multi-step syntheses. The following table summarizes the key properties of 3-cyclopentyl-N-methylpropanamide.[1][2]

PropertyValueSource
Molecular Formula C9H17NOPubChem[1]
Molecular Weight 155.24 g/mol PubChem[1]
IUPAC Name 3-cyclopentyl-N-methylpropanamidePubChem[1]
CAS Number 153035-41-7PubChem[1]
Appearance Expected to be a colorless to pale yellow oil or a low-melting solidGeneral chemical knowledge
Boiling Point Not experimentally determined, but expected to be >200 °C at atmospheric pressureGeneral chemical knowledge
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water.General chemical knowledge

Synthesis of 3-Cyclopentyl-N-methylpropanamide: A Detailed Protocol

The synthesis of 3-cyclopentyl-N-methylpropanamide is most efficiently achieved through the coupling of 3-cyclopentylpropanoic acid and methylamine. This reaction is a classic example of amide bond formation, a cornerstone of organic and medicinal chemistry. While direct condensation of a carboxylic acid and an amine requires high temperatures and is often low-yielding, the use of a coupling reagent facilitates the reaction under mild conditions with high efficiency.

Among the plethora of modern coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) stands out for its rapid reaction times, high yields, and low rates of racemization, particularly in peptide synthesis.[3][4] The following protocol details a reliable method for the synthesis of 3-cyclopentyl-N-methylpropanamide using HATU as the coupling agent.

Reaction Scheme

G cluster_0 Synthesis of 3-Cyclopentyl-N-methylpropanamide 3-cyclopentylpropanoic_acid 3-Cyclopentylpropanoic Acid HATU HATU, DIPEA 3-cyclopentylpropanoic_acid->HATU + methylamine Methylamine methylamine->HATU + product 3-Cyclopentyl-N-methylpropanamide HATU->product DMF, rt

Caption: General reaction scheme for the HATU-mediated synthesis of 3-cyclopentyl-N-methylpropanamide.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-Cyclopentylpropanoic Acid142.191.0 g7.031.0
Methylamine (2.0 M in THF)31.063.87 mL7.731.1
HATU380.232.94 g7.731.1
N,N-Diisopropylethylamine (DIPEA)129.242.45 mL14.062.0
Anhydrous Dimethylformamide (DMF)-20 mL--
Ethyl Acetate (EtOAc)-~200 mL--
1 M Hydrochloric Acid (HCl)-~100 mL--
Saturated Sodium Bicarbonate (NaHCO3) solution-~50 mL--
Brine (Saturated NaCl solution)-~50 mL--
Anhydrous Sodium Sulfate (Na2SO4)-As needed--
Silica Gel (for column chromatography)-As needed--
Experimental Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-cyclopentylpropanoic acid (1.0 g, 7.03 mmol).

  • Dissolution: Add anhydrous DMF (20 mL) to the flask and stir until the carboxylic acid is fully dissolved.

  • Addition of Base and Coupling Reagent: To the stirred solution, add DIPEA (2.45 mL, 14.06 mmol) followed by HATU (2.94 g, 7.73 mmol). Stir the mixture at room temperature for 15 minutes. The solution may become slightly warm and change color. This pre-activation step is crucial for the efficient formation of the reactive OAt-active ester intermediate.[3][5]

  • Addition of Amine: Slowly add the solution of methylamine (3.87 mL of a 2.0 M solution in THF, 7.73 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup - Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 50 mL of water.

  • Aqueous Washes:

    • Wash the organic layer with 1 M HCl (2 x 50 mL) to remove excess DIPEA and other basic impurities.

    • Wash with saturated NaHCO3 solution (1 x 50 mL) to remove any remaining acidic components.

    • Wash with brine (1 x 50 mL) to reduce the amount of water in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude 3-cyclopentyl-N-methylpropanamide is typically purified by flash column chromatography on silica gel.[6][7][8][9]

  • Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexanes or heptane).

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

  • Elution: The product is eluted from the column using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Final Concentration: The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified 3-cyclopentyl-N-methylpropanamide.

G cluster_0 Purification Workflow Crude_Product Crude Product in DCM Column Silica Gel Column (Hexanes/EtOAc gradient) Crude_Product->Column Fractions Collect Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure 3-Cyclopentyl-N-methylpropanamide Evaporate->Pure_Product

Caption: A typical workflow for the purification of 3-cyclopentyl-N-methylpropanamide via flash column chromatography.

Characterization of 3-Cyclopentyl-N-methylpropanamide

The identity and purity of the synthesized 3-cyclopentyl-N-methylpropanamide should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[10][11][12]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl protons (a complex multiplet in the range of 1.0-1.8 ppm), the methylene protons of the propyl chain (multiplets between 1.5 and 2.2 ppm), and the N-methyl group (a singlet or doublet, depending on the solvent and temperature, around 2.7-2.8 ppm). The amide N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the cyclopentyl ring (typically between 25 and 40 ppm), the propyl chain carbons (in the range of 30-40 ppm), the N-methyl carbon (around 26 ppm), and the carbonyl carbon (around 173 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 3-cyclopentyl-N-methylpropanamide, the expected molecular ion peak [M+H]⁺ in electrospray ionization (ESI) would be at m/z 156.14. The fragmentation pattern in GC-MS would likely show characteristic losses of fragments of the cyclopentyl and propanamide moieties.[13][14]

Application in Pharmaceutical Synthesis: A Building Block for Complex Molecules

The utility of 3-cyclopentyl-N-methylpropanamide as a pharmaceutical intermediate lies in its ability to introduce the cyclopentylpropylamide substructure into a larger molecule. While this specific molecule may not be a direct precursor to a marketed drug, the synthesis of related structures is highly relevant.

For instance, the synthesis of the CDK4/6 inhibitor Ribociclib involves the key intermediate 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide.[15][16][17] This intermediate contains a cyclopentyl group attached to a nitrogen atom of a heterocyclic core, and a dimethylamide group. The synthetic strategies employed to construct such molecules often involve the coupling of a cyclopentyl-containing fragment to a pre-formed heterocyclic system.[18][19]

G cluster_0 Role as a Pharmaceutical Intermediate Intermediate 3-Cyclopentyl-N-methylpropanamide (or related structures) Coupling Coupling Reaction Intermediate->Coupling Scaffold Core Scaffold (e.g., Heterocycle) Scaffold->Coupling Advanced_Intermediate Advanced Intermediate Coupling->Advanced_Intermediate Final_Steps Further Synthetic Steps Advanced_Intermediate->Final_Steps API Active Pharmaceutical Ingredient (API) Final_Steps->API

Caption: Conceptual workflow illustrating the use of a cyclopentyl-containing intermediate in a multi-step pharmaceutical synthesis.

The protocols and data presented herein for 3-cyclopentyl-N-methylpropanamide provide a practical guide for medicinal chemists to synthesize and utilize this and related building blocks in their drug discovery programs. The ability to efficiently introduce the cyclopentyl motif is a valuable asset in the ongoing quest for novel therapeutics with improved efficacy and safety profiles.

References

  • Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Retrieved from [Link]

  • Google Patents. (n.d.). EP4313987A2 - Process for the preparation of ribociclib and pharmaceutically acceptable salts thereof.
  • IJCRT.org. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN111100128B - Synthetic method of Ribocini intermediate product and intermediate compound thereof.
  • ResearchGate. (n.d.). Synthesis of ribociclib intermediate and in-line purification (A).... Retrieved from [Link]

  • PubChem. (n.d.). 3-cyclopentyl-N-methylpropanamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016192522A1 - Ribociclib intermediate and preparation method therefor.
  • PubChem. (n.d.). Propanamide, 3-cyclopentyl-N-pentyl-. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Retrieved from [Link]

  • Vaia. (n.d.). How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures?. Retrieved from [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Wiley-VCH 2008 - Supporting Information. Retrieved from [Link]

  • Columbia University. (n.d.). column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 3-(cyclopentylmethylamino)-N,N-diethylpropanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, 3-cyclopentyl-N-methyl-. Retrieved from [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. Retrieved from [Link]

  • SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

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Application Notes and Protocols for the Crystallization of 3-Cyclopentyl-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and materials science, the control of a molecule's solid-state form is of paramount importance. The crystalline state of an active pharmaceutical ingredient (API) directly influences critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1][2] For the compound 3-cyclopentyl-N-methylpropanamide, a molecule of interest in drug discovery pipelines, developing robust and reproducible crystallization methods is a crucial step to ensure consistent product quality and therapeutic efficacy.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on various methods for the crystallization of 3-cyclopentyl-N-methylpropanamide. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific principles and rationale behind experimental choices, empowering the user to troubleshoot and optimize their crystallization processes. The potential for polymorphism, the existence of multiple crystalline forms of the same compound, is a key consideration for amides and will be addressed.[3][4][5]

Understanding the Molecule: 3-Cyclopentyl-N-methylpropanamide

Before delving into crystallization protocols, it is essential to consider the structural features of 3-cyclopentyl-N-methylpropanamide that will govern its crystallization behavior.

  • Amide Functionality: The presence of a secondary amide group allows for hydrogen bonding, a strong intermolecular interaction that can facilitate the formation of a stable crystal lattice.[6]

  • Cyclopentyl Group: This bulky, non-polar group will influence the molecule's solubility in various solvents and impact the efficiency of crystal packing.

  • N-methyl Group: The methyl group on the nitrogen atom prevents the formation of one of the two possible hydrogen bonds seen in primary amides, which will affect the overall hydrogen bonding network.

A thorough understanding of these features is critical for the rational selection of solvents and crystallization techniques.

PART 1: Solvent Selection Strategy

The choice of solvent is the most critical parameter in a crystallization experiment.[7] An ideal solvent should exhibit moderate solubility for the compound, with the solubility increasing significantly with temperature for cooling crystallization methods.

Guiding Principles for Solvent Selection:
  • "Like Dissolves Like": The polarity of the solvent should be matched to the polarity of the solute. Given the presence of both polar (amide) and non-polar (cyclopentyl) moieties, a range of solvents with intermediate polarity should be screened.

  • Solubility Gradient: For cooling crystallization, the ideal solvent will dissolve the compound at an elevated temperature but show poor solubility at lower temperatures.[8]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols) may compete with the amide's self-association, potentially hindering or altering crystal packing. Aprotic solvents (e.g., ethyl acetate, acetone) are often good starting points.[9]

Recommended Solvent Screening Protocol:
  • Place a small amount (5-10 mg) of 3-cyclopentyl-N-methylpropanamide into several small test tubes or vials.

  • Add a small volume (0.1 mL) of a candidate solvent to each vial at room temperature. Observe for dissolution.

  • If the compound dissolves at room temperature, the solvent is likely too good and may not be suitable for cooling crystallization.

  • If the compound is insoluble at room temperature, gently heat the vial and observe for dissolution. Add more solvent dropwise if necessary.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • If crystals form, the solvent is a good candidate. If an oil forms, the solvent may be too non-polar, or the cooling rate may be too fast.[10]

Table 1: Suggested Solvents for Screening
Solvent ClassExamplesRationale
Alcohols Ethanol, IsopropanolCan engage in hydrogen bonding; good for dissolving amides.[9][11]
Esters Ethyl acetateMedium polarity, good for many organic compounds.[10]
Ketones AcetonePolar aprotic solvent, often a good choice for amides.[9][10]
Ethers Tetrahydrofuran (THF), Diethyl etherLower polarity; can be used as anti-solvents.[11]
Hydrocarbons Heptane, Hexane, TolueneNon-polar; primarily for use as anti-solvents.[7]
Nitriles AcetonitrilePolar aprotic solvent, known to be effective for amide crystallization.[9]

PART 2: Crystallization Protocols

Once a suitable solvent or solvent system has been identified, the following methods can be employed to grow high-quality crystals. The key to successful crystallization is to approach the supersaturation point slowly, allowing for the formation of a well-ordered crystal lattice rather than amorphous precipitation.[12][13]

Method 1: Slow Cooling Crystallization

This is a fundamental and widely used technique that relies on the decreasing solubility of the compound as the temperature of the solution is slowly lowered.[12][14]

Protocol:
  • Dissolution: In an Erlenmeyer flask, dissolve the 3-cyclopentyl-N-methylpropanamide in the minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[8]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Cover the flask with a watch glass or loosely with foil to prevent rapid evaporation and contamination. Allow the solution to cool slowly to room temperature. To further slow the cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).[8][12]

  • Further Cooling: Once the flask has reached room temperature, it can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Causality and Insights:
  • Slow Cooling Rate: A slow cooling rate is crucial as it allows molecules to orient themselves correctly into a crystal lattice, leading to larger and more perfect crystals.[12][14] Rapid cooling often leads to the formation of small, poorly-defined crystals or even amorphous solid.

  • Seeding: If crystallization does not initiate upon cooling, adding a small "seed" crystal of the compound can induce nucleation. Alternatively, scratching the inside of the flask with a glass rod can create nucleation sites.[8]

Method 2: Vapor Diffusion

Vapor diffusion is an excellent method for growing high-quality single crystals, especially when only small amounts of material are available.[6][13] This technique involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound, gradually reducing its solubility.

There are two common setups for vapor diffusion: hanging drop and sitting drop.

Protocol (Hanging Drop):
  • Prepare the Reservoir: Fill the well of a crystallization plate or a small beaker with an anti-solvent (a solvent in which the compound is insoluble but is miscible with the solvent used to dissolve the compound).

  • Prepare the Drop: On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of 3-cyclopentyl-N-methylpropanamide.[15][16]

  • Seal the System: Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease to create an airtight system.[15][16]

  • Equilibration: Over time, the anti-solvent vapor will diffuse into the drop, causing the compound to slowly crystallize as its solubility decreases.[15][17]

  • Monitoring: Monitor the drop periodically under a microscope for crystal growth.

Protocol (Sitting Drop):

The principle is the same as the hanging drop method, but the drop of the compound solution is placed on a post in the middle of the reservoir.[17]

Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion
"Good" Solvent (for compound)Anti-Solvent (volatile)
Tetrahydrofuran (THF)Hexane or Cyclohexane[6]
EthanolDiethyl ether or Hexane[6]
AcetoneChloroform[6]
Methylene ChloridePentane or Cyclopentane[6]
Method 3: Anti-Solvent Addition (Solvent Layering)

In this method, an anti-solvent is carefully layered on top of a solution of the compound, and crystallization occurs at the interface as the two solvents slowly mix.[18]

Protocol:
  • Prepare the Solution: Prepare a concentrated solution of 3-cyclopentyl-N-methylpropanamide in a "good" solvent in a narrow vial or test tube.

  • Layer the Anti-Solvent: Carefully and slowly add a layer of a less dense, miscible anti-solvent on top of the solution, taking care not to disturb the interface. A syringe or pipette can be used to gently dispense the anti-solvent down the side of the vial.

  • Incubation: Seal the vial and leave it undisturbed. Crystals will slowly form at the interface of the two solvents.

  • Crystal Collection: Once a sufficient amount of crystals have formed, they can be collected by filtration.

PART 3: Visualization of Workflows

Diagram 1: General Crystallization Workflow

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome start Start with Crude 3-Cyclopentyl-N-methylpropanamide dissolve Dissolve in Appropriate Solvent start->dissolve slow_cool Slow Cooling dissolve->slow_cool Saturated Hot Solution vapor_diff Vapor Diffusion dissolve->vapor_diff Concentrated Solution anti_solvent Anti-Solvent Addition dissolve->anti_solvent Concentrated Solution crystals High-Quality Crystals slow_cool->crystals vapor_diff->crystals anti_solvent->crystals characterize Characterization (XRD, DSC, etc.) crystals->characterize end Pure Crystalline Product characterize->end

Caption: General workflow for the crystallization of 3-cyclopentyl-N-methylpropanamide.

Diagram 2: Vapor Diffusion Setup (Hanging Drop)

G cluster_well Crystallization Well cluster_coverslip Coverslip reservoir Reservoir of Anti-Solvent vapor Vapor Diffusion (Anti-Solvent into Drop) hanging_drop Hanging Drop: - 3-Cyclopentyl-N-methylpropanamide - 'Good' Solvent crystals Crystal Formation hanging_drop->crystals vapor->hanging_drop

Caption: Schematic of the hanging drop vapor diffusion method.

PART 4: Characterization of Crystalline Forms

Obtaining crystals is only the first step; it is crucial to characterize the solid form to determine its properties and identify any potential polymorphism.

Key Characterization Techniques:
  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form of a material.[1] Each crystalline form will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[19] It can be used to determine the melting point and detect phase transitions between polymorphs.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[19] It is useful for identifying solvates (crystals containing solvent molecules) or hydrates.

  • Polarized Light Microscopy (PLM): A quick and simple method to visually assess the crystallinity and morphology of the solid material.[1]

Conclusion

The successful crystallization of 3-cyclopentyl-N-methylpropanamide is a critical step in its development as a potential pharmaceutical agent. This guide provides a systematic approach to solvent selection and outlines three robust crystallization methods: slow cooling, vapor diffusion, and anti-solvent addition. By understanding the underlying principles of crystallization and the specific molecular characteristics of the target compound, researchers can effectively develop a process to obtain high-quality, single-form crystalline material. The importance of thorough solid-state characterization to identify and control polymorphism cannot be overstated, as it is fundamental to ensuring the safety, stability, and efficacy of the final drug product.

References

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • T. L. Threlfall, "Analysis of organic polymorphs. A review," Analyst, vol. 120, pp. 2435-2460, 1995.
  • J. Bernstein, "Polymorphism in Molecular Crystals," Oxford University Press, 2002.
  • A. S. Myerson, "Handbook of Industrial Crystallization," 2nd ed., Butterworth-Heinemann, 2002.
  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • P. G. Jones, "Crystal growth," Chem. Br., vol. 17, pp. 222-225, 1981.
  • Protein XRD Protocols - Crystallization of Proteins. (n.d.). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.). Retrieved from [Link]

  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. (2008). Crystal Growth & Design, 8(10), 3584–3590.
  • Crystallization of Membrane Proteins by Vapor Diffusion. (2014). Methods in Molecular Biology, 1140, 245–260.
  • Crystal polymorphism. (n.d.). In Wikipedia. Retrieved from [Link]

  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). CrystEngComm, 25(10), 1436-1453.
  • Procedure for antisolvent crystallization using (a) a previous method... (n.d.). ResearchGate. Retrieved from [Link]

  • Slow cooling of protein crystals. (2005). Journal of Applied Crystallography, 38(4), 680–685.
  • Small molecules crystallisation. (n.d.). La Factoría de Cristalización. Retrieved from [Link]

  • Shining Glory: Unveiling the “True Eye” behind the Veil of Drug Crystal Forms. (2026). Retrieved from [Link]

  • Crystallization Solvents. (n.d.). Retrieved from [Link]

  • Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimization. (2015, August 25). YouTube. Retrieved from [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from [Link]

  • Screening and Selection of Solid Forms: Optimizing Drug Development. (2025). Solitek Pharma. Retrieved from [Link]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. (2021).
  • Crystallinity and polymorphism of 6‐polyamide. (2025).
  • Co-crystallization and small molecule crystal form diversity: From pharmaceutical to materials applications. (2025).
  • Slow Cooling of Solution. (n.d.). SPIE Digital Library. Retrieved from [Link]

  • Solid State Characterization. (n.d.). Selvita. Retrieved from [Link]

  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved from [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
  • Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. (n.d.). IJCRT.org. Retrieved from [Link]

  • Propanamide, 3-cyclopentyl-N-methyl- - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. (n.d.). IRIS. Retrieved from [Link]

  • 3-cyclopentyl-N-methylpropanamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and crystal structures of three new benzotriazolylpropanamides. (2018).
  • Propanamide, 3-cyclopentyl-N-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. (2018). Molecules, 23(9), 2321.
  • Process for the preparation of substituted amides. (n.d.). Google Patents.
  • Crystallization Induced Amide Bond Formation Creates a Boron-Centred Spirocyclic System. (2017).
  • 3-cyclopropyl-N-ethyl-3-oxo-N-phenylpropanamide. (n.d.). ChemSynthesis. Retrieved from [Link]

Sources

scale-up procedures for 3-cyclopentyl-N-methylpropanamide production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Optimization & Scale-Up of 3-Cyclopentyl-N-methylpropanamide

Executive Summary

3-Cyclopentyl-N-methylpropanamide (CAS: 153035-41-7) is a critical aliphatic amide building block, frequently utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and other pharmaceutical intermediates requiring a lipophilic cyclopentyl tail with a polar amide linker.

While laboratory-scale synthesis often utilizes expensive coupling agents (HATU, EDC), these are cost-prohibitive and atom-inefficient for multi-kilogram production. This guide details a scalable, one-pot protocol utilizing 1,1'-Carbonyldiimidazole (CDI) . This route is selected for its operational safety (avoids SOCl₂/HCl generation), high atom economy, and simplified workup (water-soluble byproducts), making it ideal for GMP transition.

Process Chemistry Strategy

Route Selection

We evaluated three common synthetic routes for scale-up suitability:

RouteReagentsProsConsScale-Up Verdict
A. Acid Chloride SOCl₂ / Oxalyl ChlorideLow raw material cost.Corrosive HCl gas evolution; requires scrubbers; potential for impurity formation (dimers).Secondary Option (For >100 kg commodity scale).
B. Thermal Dehydration Boric Acid / High TempAtom efficient (only water byproduct).High temperatures (>160°C) degrade the cyclopentyl ring; slow kinetics.Not Recommended .
C. Acyl Imidazole (CDI) CDI / THF Mild conditions (RT); One-pot; CO₂ is the only gas byproduct; Imidazole is easily washed out. CDI is moisture sensitive; CO₂ off-gassing requires controlled addition.Primary Recommendation (For 1–50 kg Pharma scale).
Reaction Mechanism (CDI Route)

The reaction proceeds in two stages:

  • Activation: 3-cyclopentylpropionic acid reacts with CDI to form the reactive N-acylimidazole intermediate, releasing CO₂.

  • Amidation: Methylamine displaces the imidazole ring to form the target amide.

ReactionScheme cluster_0 Step 1: Activation cluster_1 Step 2: Amidation Acid 3-Cyclopentylpropionic Acid Intermediate N-Acylimidazole (Active Species) Acid->Intermediate + CDI - CO2 CDI CDI (1,1'-Carbonyldiimidazole) CO2 CO2 (Gas) CDI->CO2 Product 3-Cyclopentyl-N- methylpropanamide Intermediate->Product + MeNH2 Imidazole Imidazole (Byproduct) Intermediate->Imidazole MeNH2 Methylamine (2M in THF)

Caption: One-pot activation and amidation pathway via CDI, highlighting CO2 off-gassing and Imidazole byproduct formation.

Detailed Scale-Up Protocol (1 kg Batch)

Target Yield: >90% Purity: >98% (HPLC) Cycle Time: 24 Hours

Materials & Specifications
  • 3-Cyclopentylpropionic Acid (Starting Material): 1.0 kg (7.03 mol). Spec: >98% purity, <0.5% water.

  • 1,1'-Carbonyldiimidazole (CDI): 1.25 kg (7.73 mol, 1.1 equiv). Spec: Free-flowing white powder.

  • Methylamine (2.0 M in THF): 4.2 L (8.44 mol, 1.2 equiv). Note: Use THF solution to maintain homogeneity. Aqueous methylamine can hydrolyze the active intermediate.

  • Tetrahydrofuran (THF): 10 L (Anhydrous, <0.05% water).

  • Hydrochloric Acid (1N): For workup.

Experimental Procedure

Step 1: Reactor Setup & Inerting

  • Equip a 20 L jacketed glass reactor with an overhead stirrer, internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel.

  • Connect the condenser outlet to a bubbler to monitor CO₂ evolution.

  • Purge the reactor with Nitrogen (N₂) for 15 minutes.

Step 2: Activation (The "Fizz" Phase)

  • Charge THF (8 L) and 3-cyclopentylpropionic acid (1.0 kg) to the reactor. Stir at 150 RPM until dissolved (approx. 20°C).

  • Critical Step: Add CDI (1.25 kg) portion-wise over 60 minutes .

    • Control: Maintain internal temperature between 15–25°C .

    • Observation: Vigorous CO₂ evolution will occur. Do not rush addition to prevent foaming overflow.

  • After addition, stir at 20–25°C for 2 hours .

    • IPC (In-Process Control): Take an aliquot, quench with MeOH. Analyze by HPLC. Disappearance of Acid peak indicates conversion to Acyl Imidazole.

Step 3: Amidation (Exothermic Addition)

  • Cool the reactor contents to 0–5°C .

  • Charge Methylamine (2.0 M in THF, 4.2 L) to the addition funnel.

  • Add Methylamine solution dropwise over 90 minutes .

    • Control: Maintain internal temperature <15°C . The reaction is exothermic.

  • Once addition is complete, warm the reactor to 20–25°C and stir for 3 hours .

    • IPC: HPLC should show >98% conversion of the Acyl Imidazole intermediate to the Product.

Step 4: Workup & Isolation

  • Solvent Swap: Distill off approx. 80% of the THF under reduced pressure (40°C bath).

  • Quench: Add Ethyl Acetate (10 L) to the residue.

  • Wash 1 (Removal of Imidazole): Wash the organic layer with 1N HCl (2 x 5 L) .

    • Chemistry: Imidazole (pKa ~7) is protonated and moves to the aqueous phase. The amide product remains in the organic phase.

  • Wash 2 (Neutralization): Wash with Saturated NaHCO₃ (5 L) to remove any unreacted acid.

  • Wash 3 (Drying): Wash with Brine (5 L) .

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield a pale yellow oil.

Step 5: Purification (Distillation)

  • Note: While the crude oil is often sufficiently pure (>95%), pharmaceutical specs usually require >99%.

  • Perform High Vacuum Distillation .

    • Boiling Point: Expect ~130–140°C at 0.5 mmHg (Estimated based on MW 155 and similar amides).

  • Final Product: Colorless to pale yellow viscous oil. Solidifies upon prolonged standing at -20°C.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRangeImpact of DeviationCorrective Action
Water Content (THF) <0.05%Hydrolysis of CDI to imidazole and CO₂; Stalled reaction.Dry THF over sieves; Increase CDI equivalents (up to 1.3x).
CDI Addition Rate 60–90 minRapid addition causes uncontrollable foaming (CO₂) and potential reactor pressurization.Pause addition; Increase stirrer speed to break foam.
Amidation Temp <15°CHigh temp (>30°C) promotes dimer formation and methylamine evaporation.Increase jacket cooling; Slow down addition rate.

Safety & Hazard Analysis

  • Methylamine: Extremely flammable gas dissolved in THF. Vapors are heavier than air and can travel to ignition sources.

    • Control: Use a closed addition system. Ensure reactor is grounded.

  • CDI: Moisture sensitive. Reacts with water to release CO₂.

    • Control: Handle solids in a dry bag or under local exhaust ventilation (LEV).

  • CO₂ Asphyxiation: The activation step releases 1 mole of CO₂ per mole of acid (approx. 160 L of gas for this batch).

    • Control: Ensure reactor vent is piped to a fume hood or scrubber. Do not seal the reactor during activation.

Process Flow Diagram (Graphviz)

ProcessFlow cluster_inputs Acid 3-Cyclopentylpropionic Acid (Solid) Reactor 20L Reactor (Jacketed, N2 Purge) Acid->Reactor CDI CDI (Solid) CDI->Reactor MeNH2 Methylamine (THF Soln) Step2 Amidation (0-15°C, 3h) MeNH2->Step2 Step1 Activation (20°C, 2h) CO2 Off-gassing Reactor->Step1 Step1->Step2 Add MeNH2 Workup Acid Wash (1N HCl) Removes Imidazole Step2->Workup Distillation Vacuum Distillation (140°C @ 0.5 mmHg) Workup->Distillation Final Final Product (>98% Purity) Distillation->Final

Caption: Operational workflow from raw material charging to final isolation.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140–177. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 918358, 3-cyclopentyl-N-methylpropanamide. Link

  • Parrish, J. P., et al. (2000). Use of N,N'-Carbonyldiimidazole (CDI) for Amide Coupling. Current Organic Chemistry, 4(12). (Standard reference for CDI mechanism).

Troubleshooting & Optimization

removing impurities from 3-cyclopentyl-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center .

Ticket ID: #CP-MP-001 Subject: Purification Protocols for 3-cyclopentyl-N-methylpropanamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are dealing with 3-cyclopentyl-N-methylpropanamide (MW: ~155.24 g/mol ), a secondary amide synthesized via the condensation of 3-cyclopentylpropanoic acid and methylamine.

This molecule presents a classic "amphiphilic" purification challenge. It possesses a lipophilic tail (cyclopentyl-propyl chain) and a polar head (N-methyl amide). Consequently, it often manifests as a viscous oil or low-melting solid that traps solvents and impurities.

This guide prioritizes Liquid-Liquid Extraction (LLE) based on pKa differentials as the primary purification engine, followed by Flash Chromatography for polishing.

Module 1: The Thermodynamic Workup (LLE)

The Logic: Purification is a game of pKa manipulation.[1]

  • Impurity A (Starting Acid): 3-Cyclopentylpropanoic acid (

    
    ). Ionizes at 
    
    
    
    .[1]
  • Impurity B (Starting Amine): Methylamine (

    
     for conjugate acid). Ionizes at 
    
    
    
    .[1]
  • Target Product: 3-cyclopentyl-N-methylpropanamide.[1][2] Neutral (Amide

    
    ).[1] Remains non-ionic across the entire aqueous pH range.[1]
    

Protocol:

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Why? DCM is denser than water and prone to emulsions with amphiphilic amides.[1] EtOAc facilitates sharper phase separation.[1]

  • Acid Wash (Removes Methylamine): Wash organic layer with 1M HCl (

    
    ).[1]
    
    • Mechanism:[3][4][5] Protonates residual methylamine into methylammonium chloride (water-soluble).[1]

  • Base Wash (Removes Starting Acid): Wash organic layer with Saturated NaHCO₃ (

    
    ).[1]
    
    • Mechanism:[3][4][5] Deprotonates unreacted 3-cyclopentylpropanoic acid into its sodium carboxylate salt (water-soluble).[1]

  • Brine Wash & Dry: Wash with saturated NaCl, dry over anhydrous

    
    .
    
Visualizing the Separation Logic

WorkupFlow start Crude Mixture (Amide + Acid + Amine) step1 Dissolve in EtOAc Add 1M HCl start->step1 split1 Phase Separation 1 step1->split1 aq1 Aqueous Layer (pH < 2) Contains: Methylammonium Cl (WASTE) split1->aq1 org1 Organic Layer Contains: Amide + Acid split1->org1 step2 Add Sat. NaHCO3 org1->step2 split2 Phase Separation 2 step2->split2 aq2 Aqueous Layer (pH ~8.5) Contains: Sodium Carboxylate (WASTE) split2->aq2 org2 Final Organic Layer Contains: Purified Amide split2->org2

Figure 1: Differential extraction flowchart exploiting pKa differences to isolate the neutral amide.

Module 2: Troubleshooting & FAQs

Q1: "My product is a viscous oil, but literature suggests a solid. How do I fix this?"

Diagnosis: Solvent Entrapment.[1] The cyclopentyl group creates a "greasy" lattice that traps solvents like DMF or EtOAc, preventing crystallization. This is a "false oil" state.[1]

The Fix (Azeotropic Removal):

  • Transfer the oil to a round-bottom flask.

  • Add Heptane or Pentane (non-polar).[1]

  • Rotovap to dryness.[1] Repeat

    
    .
    
    • Mechanism:[3][4][5] Heptane forms azeotropes with common polar solvents (like EtOAc) and physically "pulls" them out of the oil matrix.[1]

  • Place under high vacuum (< 1 mbar) for 12 hours.

  • Result: The oil should solidify or become a semi-solid wax.[1]

Q2: "I used DCC as a coupling agent, and I have a white solid that won't go away."

Diagnosis: Dicyclohexylurea (DCU) Contamination. DCU is the byproduct of DCC coupling.[1][5] It is notoriously insoluble in almost everything, making it difficult to filter out completely as it micro-precipitates.

The Fix:

  • Immediate: Dissolve crude in cold Acetonitrile (MeCN) and filter at

    
    . DCU is very insoluble in cold MeCN [1].[1]
    
  • Prevention: Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[1][5] EDC produces a water-soluble urea byproduct that is effortlessly removed during the Module 1 acid wash [2].[1]

Q3: "I have a stubborn impurity running just below my product on TLC."

Diagnosis: The "Amide Streak" or Unreacted Acid.[1] Amides interact strongly with silica gel via Hydrogen bonding, causing them to "streak" or tail.

The Fix (Chromatography Optimization):

  • Solvent System: Do not use pure EtOAc/Hexane. Add 1-2% Methanol to your eluent.[1]

    • Why? Methanol is a stronger H-bond donor/acceptor than the amide.[1] It "caps" the active sites on the silica, allowing the amide to elute as a tighter band.[1]

  • Check for Acid: If the spot is the starting acid, the NaHCO₃ wash (Module 1) was insufficient.[1] Re-dissolve in ether and wash with 1M NaOH (stronger base) to ensure complete deprotonation.[1]

Module 3: Quantitative Data & Specifications

Solvent Compatibility Table

Solvent Solubility of Product Role in Purification
Water Low / Insoluble Waste phase (removes salts/polar impurities).[1]
Ethyl Acetate High Primary extraction solvent.[1]
Dichloromethane High Good for chromatography, bad for extraction (emulsions).
Heptane Low / Moderate Used for trituration (precipitating the solid) and azeotroping.[1]

| Methanol | High | Additive (1-5%) for silica chromatography to reduce streaking.[1] |

Module 4: Advanced Purification (Flash Chromatography)

If LLE fails to achieve >98% purity, proceed to Flash Chromatography.

Stationary Phase: Silica Gel (40-63 µm).[1] Mobile Phase Strategy: The cyclopentyl group makes this molecule relatively non-polar compared to simple amides.[1]

  • Start: 10% EtOAc in Hexanes (or Heptane).

  • Gradient: Ramp to 50% EtOAc.

  • Visualization: UV (210-220 nm) is weak (only carbonyl absorption).[1] Use Iodine Stain or Permanganate (KMnO₄) stain.[1] The amide will stain yellow/brown in Iodine.[1]

Chromatography Decision Matrix

ChromTree start TLC Analysis check1 Is Rf < 0.2 in 50% EtOAc? start->check1 action1 Increase Polarity: Use 5% MeOH in DCM check1->action1 Yes action2 Standard Gradient: 10-50% EtOAc/Hex check1->action2 No check2 Is spot streaking? action2->check2 action3 Add 1% Et3N to mobile phase check2->action3 Yes action4 Proceed check2->action4 No

Figure 2: Decision matrix for optimizing mobile phase conditions based on TLC behavior.

References

  • Removing Urea Byproducts:Organic Syntheses, Coll. Vol. 5, p. 555 (1973); Vol. 48, p. 40 (1968). (DCC/DCU solubility profiles).
  • EDC Coupling Advantages:Journal of Organic Chemistry, 1961, 26, 2525.
  • Amide Purification General: Vogel, A.I., Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (Standard Acid/Base workup protocols).
  • Physical Properties: PubChem Compound Summary for CID 918358, 3-cyclopentyl-N-methylpropanamide.

Sources

Technical Support Center: 3-Cyclopentyl-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3-cyclopentyl-N-methylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the hydrolysis of this compound during experimental workflows. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-cyclopentyl-N-methylpropanamide, and why is hydrolysis a concern?

3-Cyclopentyl-N-methylpropanamide is a secondary amide. The amide bond, while generally stable, is susceptible to cleavage through hydrolysis, a chemical reaction with water.[1][2][3] This reaction breaks the amide bond to form 3-cyclopentylpropanoic acid and methylamine.[3][4][5] Hydrolysis is a significant concern as it degrades the parent compound, leading to inaccurate experimental results, loss of biological activity, and the potential for confounding effects from the degradation products.

Q2: What are the primary factors that promote the hydrolysis of 3-cyclopentyl-N-methylpropanamide?

The rate of amide hydrolysis is highly dependent on pH and temperature.[1][6] Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of amides.[4][5][7][8] Elevated temperatures will also accelerate the rate of this reaction.[6][9]

Q3: How can I detect if my sample of 3-cyclopentyl-N-methylpropanamide has undergone hydrolysis?

Hydrolysis can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[10] A properly developed HPLC method can separate the parent compound from its hydrolysis products (3-cyclopentylpropanoic acid and methylamine). By monitoring the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products, the extent of hydrolysis can be determined.

Q4: Can I use a generic buffer for my experiments with 3-cyclopentyl-N-methylpropanamide?

While convenient, using a generic buffer without considering its pH and composition can be risky. The stability of amides is pH-dependent, and some buffer components can catalyze hydrolysis.[1] It is crucial to determine the optimal pH range for the stability of 3-cyclopentyl-N-methylpropanamide and select a buffer system that maintains this pH.[7][11]

Troubleshooting Guides

Issue 1: Unexpected loss of compound activity or concentration in aqueous solutions.

Possible Cause: Hydrolysis of the amide bond.

Troubleshooting Steps:

  • Confirm Hydrolysis:

    • Analyze your sample using a stability-indicating HPLC method to check for the presence of degradation products.

    • If a method is not available, refer to the protocol below for developing a basic HPLC method for this purpose.

  • Evaluate Solution pH:

    • Measure the pH of your experimental solution. Amide hydrolysis is accelerated at both low and high pH.

  • Assess Temperature Conditions:

    • Review the temperatures used in your experimental protocol. Higher temperatures increase the rate of hydrolysis.

  • Corrective Actions:

    • pH Optimization: Conduct a pH stability study (see protocol below) to identify the pH range where 3-cyclopentyl-N-methylpropanamide is most stable. Adjust your experimental buffer to this pH.

    • Temperature Control: If possible, perform your experiments at a lower temperature. For storage, keep aqueous solutions of the compound at 4°C or frozen.

    • Solvent System Modification: If your experimental design allows, consider using a co-solvent system with a lower water content to reduce the rate of hydrolysis.[10]

Issue 2: Inconsistent results between experimental replicates.

Possible Cause: Variable rates of hydrolysis due to inconsistencies in experimental setup.

Troubleshooting Steps:

  • Standardize Solution Preparation:

    • Ensure that the pH of all buffered solutions is consistent across all replicates. Use a calibrated pH meter.

    • Prepare fresh solutions for each experiment to minimize the impact of hydrolysis over time.

  • Control Incubation Times and Temperatures:

    • Use a calibrated incubator or water bath to ensure consistent temperatures for all samples.

    • Ensure that incubation times are identical for all replicates.

  • Evaluate Stock Solution Stability:

    • If using a concentrated stock solution in an aqueous buffer, verify its stability over the course of your experiments. It may be necessary to prepare fresh stock solutions more frequently or store them in a non-aqueous solvent if solubility permits.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study will rapidly assess the susceptibility of 3-cyclopentyl-N-methylpropanamide to hydrolysis under stressed conditions.

Objective: To identify potential degradation products and the conditions that promote hydrolysis.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 3-cyclopentyl-N-methylpropanamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 0.1 mg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 0.1 mg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with water to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate all three solutions at 60°C for 24 hours.

  • Analysis:

    • At t=0 and t=24 hours, take an aliquot from each solution, neutralize it if necessary (for acidic and basic samples), and dilute with the mobile phase.

    • Analyze the samples by HPLC (see Protocol 3 for a starting method).

  • Data Interpretation: Compare the chromatograms. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. This will confirm if the compound is susceptible to acid and/or base-catalyzed hydrolysis.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (60°C, 24h) cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid 0.1 M HCl stock->acid base 0.1 M NaOH stock->base neutral Water stock->neutral hplc HPLC Analysis (t=0 and t=24h) acid->hplc base->hplc neutral->hplc data Compare Chromatograms & Identify Degradation hplc->data

Caption: Workflow for the forced degradation study.

Protocol 2: pH-Stability Study

Objective: To determine the pH at which 3-cyclopentyl-N-methylpropanamide exhibits maximum stability.

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 3, 5, 7, 9, 11). Use buffers with known pKa values close to the target pH.

  • Sample Preparation: Add a small aliquot of a concentrated stock solution of 3-cyclopentyl-N-methylpropanamide to each buffer to achieve a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the solutions at a constant, controlled temperature (e.g., 40°C).

  • Time Points: Collect samples at multiple time points (e.g., 0, 4, 8, 24, 48 hours).

  • Analysis: Analyze each sample by a validated stability-indicating HPLC method.

  • Data Analysis:

    • For each pH, plot the concentration of 3-cyclopentyl-N-methylpropanamide versus time.

    • Determine the degradation rate constant (k) at each pH.

    • Plot the log(k) versus pH to generate a pH-rate profile. The pH at the minimum of this curve is the pH of maximum stability.

Table 1: Example Data Table for pH-Stability Study

Time (hours)Concentration at pH 3 (µg/mL)Concentration at pH 5 (µg/mL)Concentration at pH 7 (µg/mL)Concentration at pH 9 (µg/mL)Concentration at pH 11 (µg/mL)
0100.0100.0100.0100.0100.0
4
8
24
48

Diagram: pH-Rate Profile

pH_Rate_Profile xaxis pH yaxis log(k) origin 12,0 origin->12,0 0,4 origin->0,4 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 p10 p9->p10 p11 p10->p11 label_acid Acid-Catalyzed Hydrolysis label_base Base-Catalyzed Hydrolysis label_stable Region of Maximum Stability

Caption: A typical pH-rate profile for amide hydrolysis.

Protocol 3: Development of a Stability-Indicating HPLC Method

Objective: To establish an HPLC method capable of separating 3-cyclopentyl-N-methylpropanamide from its potential hydrolysis products.

Starting HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a shallow gradient, e.g., 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm (or other suitable wavelength)
Injection Volume 10 µL

Method Development Steps:

  • Analyze Standards: Inject solutions of the parent compound and, if available, the expected degradation products (3-cyclopentylpropanoic acid and methylamine) to determine their retention times.

  • Analyze Stressed Samples: Inject samples from the forced degradation study.

  • Optimize Separation: Adjust the gradient, mobile phase composition, and other parameters to achieve baseline separation between the parent compound and all degradation peaks.

  • Method Validation: Once optimized, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear for its intended purpose.

References

  • Hansen, D. E., & Wier, K. A. (2007). Amide bond cleavage: the acceleration due to a 1,3-diaxial interaction with a carboxylic acid. The Journal of Organic Chemistry, 72(2), 654–657.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Libretexts. (2023, August 15). 12.8: Chemistry of Amides. Chemistry LibreTexts.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • MDPI. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 918358, 3-cyclopentyl-N-methylpropanamide.
  • Pharmaceutical Outsourcing. (2012, January 1).
  • ResearchGate. (2023, March 4). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Amides on Discovery® RP-Amide C16.
  • Thieme. (n.d.). Hydrolysis of Amides.
  • University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides.
  • Wikipedia. (n.d.). Amide.

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Technical Support Center: Purification of 3-Cyclopentyl-N-methylpropanamide via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3-cyclopentyl-N-methylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for achieving high purity of this target compound using column chromatography. Our approach is grounded in fundamental chemical principles and extensive field experience to ensure you can navigate the nuances of this specific separation.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the purification of 3-cyclopentyl-N-methylpropanamide.

Q1: What are the primary challenges in purifying 3-cyclopentyl-N-methylpropanamide?

A1: 3-Cyclopentyl-N-methylpropanamide is a moderately polar, N-substituted amide. The primary challenges include potential peak tailing on standard silica gel due to the amide's ability to hydrogen bond, co-elution with structurally similar impurities (e.g., unreacted starting materials or byproducts), and the compound's potential sensitivity to highly acidic or basic conditions which might be present on the stationary phase.[1][2]

Q2: What is the recommended stationary phase for the column chromatography of this amide?

A2: For most applications involving 3-cyclopentyl-N-methylpropanamide, standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most cost-effective and appropriate choice. Its polarity is well-suited for retaining and separating moderately polar compounds. In cases of severe peak tailing or compound degradation, alternative stationary phases like neutral alumina or deactivated silica gel can be considered.[3]

Q3: How do I select the optimal mobile phase (eluent)?

A3: The key is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for 3-cyclopentyl-N-methylpropanamide on a Thin-Layer Chromatography (TLC) plate.[1] A good starting point is a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1][4] Given the amide's structure, a hexane/ethyl acetate system is a standard and effective choice.

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography (e.g., using a C18-functionalized silica gel) is a viable alternative, particularly if the impurities are more polar than the target compound. In reversed-phase, the elution order is inverted, with non-polar compounds being retained more strongly. This can be an effective strategy for complex mixtures where normal-phase separation is suboptimal.[5][6]

Q5: My amide seems to be degrading on the silica gel column. What can I do?

A5: Amide hydrolysis can be catalyzed by the acidic nature of standard silica gel.[2] To mitigate this, you can "deactivate" the silica gel by pre-treating it with a small amount of a non-volatile base like triethylamine (NEt₃) mixed into the eluent (typically 0.1-1% v/v).[2] This neutralizes the acidic silanol groups on the silica surface, reducing the likelihood of degradation.

In-Depth Experimental Protocol

This section provides a detailed workflow for the purification of 3-cyclopentyl-N-methylpropanamide.

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

The success of your column chromatography is almost entirely dependent on the selection of an appropriate solvent system. TLC is the essential tool for this optimization.

  • Procedure:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • On a silica gel TLC plate, spot the crude mixture alongside any available standards of your starting materials.

    • Develop the TLC plate in a chamber containing a pre-equilibrated atmosphere of your chosen solvent system (e.g., start with 30% ethyl acetate in hexanes).

    • Visualize the spots using a UV lamp (if the compound is UV-active) and/or a chemical stain (e.g., potassium permanganate or ninhydrin for amine-containing impurities).

    • Adjust the polarity of the solvent system until the spot corresponding to 3-cyclopentyl-N-methylpropanamide has an Rƒ value between 0.2 and 0.4, and is well-separated from impurity spots.

  • Data Interpretation:

Rƒ Value RangeObservationAction Required
0.8 - 1.0 Compound is not retained.Decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate).
0.2 - 0.4 Optimal Range. Proceed to column chromatography with this solvent system.
0.0 - 0.1 Compound is too strongly retained.Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
Step 2: Column Preparation and Loading

Proper packing of the column is crucial for achieving good separation.

  • Workflow Diagram:

G cluster_prep Column Preparation cluster_load Sample Loading p1 Select Column Size p2 Prepare Silica Slurry p1->p2 p3 Pack the Column p2->p3 p4 Equilibrate Column p3->p4 l3 Apply to Column p4->l3 Proceed after equilibration l1 Dissolve Crude Product l2 Adsorb onto Silica (Dry Loading) l1->l2 l2->l3

Caption: Workflow for column preparation and sample loading.

  • Procedure:

    • Column Selection: Choose a column with a diameter appropriate for the amount of crude material to be purified (a general rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight).

    • Slurry Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and use gentle air pressure to pack it uniformly, avoiding air bubbles.

    • Equilibration: Run several column volumes of your optimized mobile phase through the packed column until the packing is stable and fully equilibrated.

    • Sample Loading: For optimal separation, use "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

Step 3: Elution and Fraction Collection
  • Procedure:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle, consistent air pressure to begin eluting the compounds.

    • Collect fractions of a consistent volume in an organized manner (e.g., in test tubes in a rack).

    • Monitor the elution process by periodically spotting fractions onto TLC plates and visualizing them.

    • Combine the fractions that contain the pure 3-cyclopentyl-N-methylpropanamide.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks 1. Strong interaction between the amide and acidic silica gel. 2. Column overload. 3. Poorly packed column.1. Add 0.1-1% triethylamine to your eluent to neutralize the silica surface. 2. Reduce the amount of crude material loaded onto the column. 3. Repack the column, ensuring a uniform and compact bed.
Co-elution of Product and Impurity 1. Insufficient separation power of the chosen solvent system.1. Re-optimize the solvent system using TLC. Try a different solvent combination (e.g., dichloromethane/methanol if ethyl acetate/hexanes fails).[1]
Product Does Not Elute 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the column.1. Gradually increase the polarity of the mobile phase (gradient elution). 2. Test the stability of your compound on a small amount of silica gel before running the column.[3] Consider using a less acidic stationary phase like neutral alumina.
Low Recovery of Product 1. Compound degradation on the column. 2. The compound is highly volatile and lost during solvent evaporation. 3. Incomplete elution from the column.1. Use deactivated silica or an alternative stationary phase.[2][3] 2. Use caution during rotary evaporation; avoid excessive heat or vacuum. 3. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to see if any product remained on the column.

References

  • Technical Support Center: Purification of N-Thiazolyl Amide Compounds. Benchchem.
  • Propanamide, 3-cyclopentyl-N-methyl- - Chemical & Physical Properties. Cheméo.
  • Troubleshooting Flash Column Chrom
  • 3-cyclopentyl-N-methylpropanamide | C9H17NO | CID 918358. PubChem.
  • Retaining Polar Compounds. LC Troubleshooting.
  • Solvent Systems for Flash Column Chrom
  • What is the best technique for amide purification?
  • How should I purify a complex, polar, amide reaction mixture? Biotage.

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-cyclopentyl-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-cyclopentyl-N-methylpropanamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between molecular structure and spectral features, compares the utility of ¹H NMR with alternative analytical techniques, and provides robust experimental protocols. Our objective is to offer a comprehensive resource grounded in scientific expertise and validated by authoritative references.

The Structural Nuances of an Amide: More Than Just a Sum of its Parts

At first glance, 3-cyclopentyl-N-methylpropanamide (C₉H₁₇NO) appears to be a simple aliphatic amide.[1] However, its structure presents several key features that lead to a complex and informative ¹H NMR spectrum. The primary determinant of its spectral character is the amide functional group itself.

Due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, the C-N bond exhibits significant double-bond character.[2] This restricted rotation around the C-N bond can lead to the existence of cis and trans isomers (or rotamers), which are often observable as separate sets of signals in the NMR spectrum at room temperature.[3] This phenomenon is a critical consideration in the analysis of secondary amides.

To systematically analyze the molecule, we can deconstruct it into three primary spin systems:

  • The Amide Core: Comprising the N-methyl group and the N-H proton.

  • The Propanamide Chain: The two methylene groups linking the carbonyl and the cyclopentyl ring.

  • The Cyclopentyl Ring: The methine proton at the point of substitution and the four methylene groups of the ring.

Below is a structural representation with protons labeled for the forthcoming analysis.

Caption: Labeled structure of 3-cyclopentyl-N-methylpropanamide.

Deconstructing the Spectrum: A Proton-by-Proton Analysis

A hypothetical ¹H NMR spectrum of 3-cyclopentyl-N-methylpropanamide would exhibit several distinct signals. The following table summarizes the expected spectral data, which is then discussed in detail.

Proton LabelEnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationExpected Coupling Constant (J, Hz)
Hh N-CH~ 2.7 - 2.8Doublet (d) or Singlet (s)3H³J ≈ 4-5 Hz (if coupled to NH)
HN NH ~ 5.0 - 9.0Broad Quartet (br q) or Broad Singlet (br s)1H³J ≈ 4-5 Hz (if coupled to CH₃)
Ha -CH ₂-C=O~ 2.1 - 2.5Triplet (t)2H³J ≈ 7-8 Hz
Hb -CH ₂-CH₂-C=O~ 1.6 - 1.8Multiplet (m)2H³J ≈ 7-8 Hz
Hc Cyclopentyl-CH ~ 1.7 - 2.0Multiplet (m)1HN/A
Hd, He Cyclopentyl-CH~ 1.0 - 1.7Overlapping Multiplets (m)8HN/A
Analysis of Key Signals
  • Hh (N-CH₃): The N-methyl protons are adjacent to the amide nitrogen. Their chemical shift, typically around 2.7-2.8 ppm, is influenced by the electronegativity of the nitrogen.[4] In many solvents, these protons will couple to the N-H proton, resulting in a doublet. However, if proton exchange is rapid or if the sample is analyzed in a solvent like D₂O, this signal may collapse into a singlet.[5] The potential for cis/trans isomerism could result in two distinct signals for this group.[3]

  • HN (Amide Proton): The chemical shift of the amide proton is highly variable (δ 5.0-9.0 ppm) and exquisitely sensitive to solvent, temperature, and concentration due to its involvement in hydrogen bonding.[6] The signal is often broad due to quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange.[5][7] When coupling is resolved, it typically appears as a quartet from coupling to the N-methyl protons. This signal's identity can be unequivocally confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.[8]

  • Ha (α-Methylene): These protons are alpha to the carbonyl group. The electron-withdrawing nature of the carbonyl deshields them, shifting their resonance downfield to the δ 2.1-2.5 ppm region.[4] They are coupled only to the adjacent β-methylene protons (Hb), resulting in a clean triplet.

  • Hb (β-Methylene): Situated between the α-methylene group and the cyclopentyl methine, these protons experience a more shielded environment, appearing around δ 1.6-1.8 ppm.[9] They are coupled to both Ha and Hc, which will result in a complex multiplet.

  • Hc, Hd, He (Cyclopentyl Protons): The protons on the cyclopentyl ring reside in the crowded aliphatic region (δ 1.0-2.0 ppm).[4][10] The methine proton (Hc) is coupled to both the β-methylene protons of the chain (Hb) and the adjacent methylene protons on the ring (Hd), leading to a complex multiplet. The remaining eight methylene protons on the ring (Hd, He) are often diastereotopic and will appear as a series of complex, overlapping multiplets that can be challenging to resolve fully without advanced 2D NMR techniques.

A Validated Protocol for Data Acquisition

Achieving a high-quality, interpretable spectrum requires a deliberate experimental approach. The choice of solvent is paramount, as it directly influences the appearance of exchangeable protons like the amide N-H.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of 3-cyclopentyl-N-methylpropanamide prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add internal standard (TMS) if not present in solvent prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on the deuterium signal prep4->acq1 acq2 Shim magnet coils for optimal field homogeneity acq1->acq2 acq3 Acquire spectrum using a standard ¹H pulse sequence (e.g., zg30) acq2->acq3 acq4 Set parameters: Spectral Width: ~16 ppm Acquisition Time: ~4s Relaxation Delay: 2s Number of Scans: 16-64 acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate chemical shift to TMS (0.00 ppm) proc2->proc3 proc4 Integrate all signals proc3->proc4

Caption: Standard workflow for ¹H NMR analysis.

Causality in Solvent Choice: CDCl₃ vs. DMSO-d₆
  • Chloroform-d (CDCl₃): A common, less polar solvent. In CDCl₃, hydrogen bonding is less pronounced, which can sometimes lead to sharper N-H signals. However, proton exchange rates can still be intermediate, causing some broadening.[11]

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar, hydrogen-bond accepting solvent. It significantly slows down the N-H proton exchange rate. This has two benefits: it results in a much sharper N-H signal and makes the coupling between the N-H and adjacent protons (like the N-methyl group) clearly observable.[12][13][14] The chemical shift of the N-H proton is also typically shifted further downfield in DMSO.[15] For unequivocally identifying the N-H proton and its coupling partners, DMSO-d₆ is often the superior choice.

A Comparative Analysis: The Role of ¹H NMR in a Multi-Technique World

While ¹H NMR is a powerhouse for structural elucidation, it is most effective when used in concert with other analytical methods. Each technique provides a unique piece of the structural puzzle.

TechniqueInformation Provided for 3-cyclopentyl-N-methylpropanamideStrengthsLimitations
¹H NMR Precise proton environments, connectivity (through coupling), stereochemical relationships, and number of protons in each environment.Unparalleled detail on the hydrogen framework. Can distinguish isomers.Complex multiplets can be difficult to resolve. Exchangeable protons can be problematic.
¹³C NMR Number of unique carbon environments, chemical nature of carbons (e.g., C=O, aliphatic CH, CH₂, CH₃).Complements ¹H NMR by providing the carbon skeleton. Simpler spectra (usually no coupling).Insensitive (requires more sample or longer acquisition time). Provides no information on proton connectivity.
IR Spectroscopy Confirms the presence of key functional groups.Quick and definitive identification of the amide C=O stretch (~1660 cm⁻¹) and N-H stretch (~3300 cm⁻¹).Provides no information on the overall carbon skeleton or connectivity.
Mass Spectrometry (MS) Provides the exact molecular weight (and thus molecular formula) and fragmentation patterns.Confirms the compound's identity (M+• at m/z 155).[1] Fragmentation can help identify structural motifs like the cyclopentyl group.Provides no information on the specific arrangement of atoms or stereochemistry.

Conclusion: The Indispensable Role of ¹H NMR

The ¹H NMR spectrum of 3-cyclopentyl-N-methylpropanamide offers a rich tapestry of information that, when expertly interpreted, reveals the molecule's complete proton framework. The key to a successful analysis lies not only in recognizing the characteristic chemical shifts and coupling patterns but also in understanding the underlying physical principles, such as the restricted rotation of the amide bond and the profound influence of the experimental conditions. When compared with other techniques, ¹H NMR stands out for its ability to provide detailed connectivity and stereochemical insights, solidifying its status as an essential and indispensable tool for the modern research scientist.

References

  • Abraham, R. J., et al. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry. Available at: [Link]

  • Li, R., et al. (2025). 1H NMR Spectrum of Amide Compounds. University Chemistry. Available at: [Link]

  • Abraham, R. J., et al. A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry. Available at: [Link]

  • Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. Available at: [Link]

  • OUCI. (2014). ¹H chemical shifts of amides in DMSO solvent. Available at: [Link]

  • Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Available at: [Link]

  • University of Calgary. Ch20: Spectroscopy Analysis : Amides. Department of Chemistry. Available at: [Link]

  • University of Regensburg. H NMR Spectroscopy. Available at: [Link]

  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. Available at: [Link]

  • University College London. Chemical shifts. Available at: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Abraham, R. J., et al. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph. Available at: [Link]

  • Michigan State University. NMR Spectroscopy. Department of Chemistry. Available at: [Link]

  • Gorobets, M. (2011). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. ResearchGate. Available at: [Link]

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. Available at: [Link]

  • Conduct Science. (2020). 1H Nuclear Magnetic Resonance (NMR) Chemical shifts. Available at: [Link]

  • OrganicChemGuide. 12.04 1H NMR Chemical Shifts. Available at: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • University of Wisconsin-Platteville. NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Three. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • PubChem. 3-cyclopentyl-N-methylpropanamide. National Center for Biotechnology Information. Available at: [Link]

  • ChemEd DL. (2021). S'21 - NMR 14 - J values (coupling constants). YouTube. Available at: [Link]

  • Western Washington University. NMR Spectroscopy: Spin-Spin Splitting & Coupling Constants. Studylib. Available at: [Link]

  • Scribd. NMR Coupling Constants Explained. Available at: [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Available at: [Link]

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Technical Comparison Guide: FT-IR Characterization of 3-Cyclopentyl-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of pharmaceutical intermediates, 3-cyclopentyl-N-methylpropanamide (CAS: 153035-41-7) serves as a critical scaffold, often functioning as a lipophilic linker in drug candidates. Its structural integrity is defined by three distinct moieties: a cyclopentyl ring , a propyl linker , and a secondary N-methyl amide .

This guide provides a definitive spectral analysis of 3-cyclopentyl-N-methylpropanamide, comparing its Fourier Transform Infrared (FT-IR) signature against common structural analogues (e.g., N-methylpropanamide and 3-cyclopentylpropanamide). By isolating the unique vibrational modes of the cyclopentyl-amide coupling, this document establishes a self-validating protocol for identity verification in drug development workflows.

Spectral Architecture & Peak Assignment

The FT-IR spectrum of 3-cyclopentyl-N-methylpropanamide is a composite of a secondary amide and a cycloalkane. Unlike simple linear amides, the cyclopentyl group introduces steric bulk and specific ring-strain vibrations that serve as fingerprint markers.

Primary Diagnostic Regions[1]
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Secondary Amide N-H Stretch (Amide A) 3280 – 3320 Medium, SharpDistinct single band (vs. doublet in primary amides).
Cyclopentyl / Alkyl C-H Stretch (asym/sym) 2960 – 2850 StrongComplex overlap of ring CH₂ and N-methyl CH₃.
Amide I C=O Stretch 1640 – 1660 Very Strong"The Sword." Lower frequency than esters due to resonance.
Amide II N-H Bend + C-N Stretch 1540 – 1560 StrongSpecific to secondary amides (absent in tertiary).
Cyclopentyl Ring CH₂ Scissoring / Deformation 1450 – 1440 MediumCharacteristic doublet often seen with propyl chain.
Amide III C-N Stretch + N-H Bend 1260 – 1290 Medium-WeakMixed mode; confirms secondary amide structure.
Comparative Analysis: Target vs. Analogues

To validate the identity of 3-cyclopentyl-N-methylpropanamide, one must distinguish it from its likely synthetic precursors or byproducts.

Comparison 1: Target vs. N-Methylpropanamide (No Ring)
  • Differentiation: The core amide bands (1650, 1550 cm⁻¹) are identical. The discriminator is the Fingerprint Region (1000–900 cm⁻¹) .

  • Observation: N-methylpropanamide lacks the ring breathing modes. 3-cyclopentyl-N-methylpropanamide exhibits characteristic cycloalkane ring vibrations (often weak bands near 900–950 cm⁻¹) and increased C-H intensity in the 2900 region due to the five extra methylene groups.

Comparison 2: Target vs. 3-Cyclopentylpropanamide (Primary Amide)
  • Differentiation: This is the most critical purity check (detecting unmethylated impurity).

  • Observation:

    • Target (Secondary): Single N-H stretch (~3300 cm⁻¹); Amide II band at ~1550 cm⁻¹.

    • Impurity (Primary): Doublet N-H stretch (~3350 and 3180 cm⁻¹); Amide II band shifts to ~1620–1650 cm⁻¹ (often overlapping Amide I).

Experimental Protocol: Self-Validating Identification

This protocol ensures high-fidelity spectral acquisition, minimizing artifacts from atmospheric water or sample preparation.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR is preferred over KBr pellets for this lipophilic amide to avoid moisture uptake (which broadens the N-H band) and to ensure consistent path length.

  • System Prep:

    • Purge spectrometer with dry N₂ for 15 mins to eliminate atmospheric H₂O/CO₂ (which interfere with Amide I/II regions).

    • Clean ATR crystal (Diamond/ZnSe) with isopropanol; collect background.

  • Sample Application:

    • Apply ~10 mg of 3-cyclopentyl-N-methylpropanamide to the crystal.

    • Note: If the substance is a low-melting solid or oil, ensure full coverage of the crystal active area.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to improve Signal-to-Noise (S/N) ratio.

  • Validation Check (The "Amide Logic Gate"):

    • Check 1: Is there a strong peak at ~1650 cm⁻¹? (Yes = Carbonyl present).

    • Check 2: Is there a peak at ~1550 cm⁻¹? (Yes = Secondary Amide confirmed).

    • Check 3: Is the 3300 cm⁻¹ region a single sharp peak? (Yes = Pure Secondary; No/Doublet = Primary Amide contamination).

Visualizing the Identification Workflow

The following diagram illustrates the logic flow for validating the molecule using FT-IR data, distinguishing it from common structural analogues.

FTIR_Validation Start Unknown Sample Spectrum Check_CO Check 1640-1660 cm⁻¹ (Amide I) Start->Check_CO Check_NH_Region Check 3200-3400 cm⁻¹ (N-H Stretch) Check_CO->Check_NH_Region Strong Peak Present Check_AmideII Check 1540-1560 cm⁻¹ (Amide II) Check_NH_Region->Check_AmideII Single Peak Result_Primary IDENTIFIED: Primary Amide Impurity (3-cyclopentylpropanamide) Check_NH_Region->Result_Primary Doublet Peak Result_Tertiary IDENTIFIED: Tertiary Amide (N,N-dimethyl...) Check_NH_Region->Result_Tertiary No Peak Check_AmideII->Result_Tertiary Peak Absent Result_Target CONFIRMED: 3-Cyclopentyl-N-methylpropanamide Check_AmideII->Result_Target Strong Peak Present

Figure 1: Decision tree for spectral verification of 3-cyclopentyl-N-methylpropanamide, filtering out primary and tertiary amide analogues.

References

  • PubChem. (2025). 3-cyclopentyl-N-methylpropanamide (Compound).[1][2] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2025). Propanamide, N-methyl- (IR Spectrum & Analogues). National Institute of Standards and Technology.[2][3] [Link]

  • SpectraBase. (2025).[4][5] N-Methylpropionamide Spectral Data. Wiley Science Solutions. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer on Interpreting Spectra (Amides and Alkyls). [Link]

  • Doc Brown's Chemistry. (2025). Interpretation of the infrared spectrum of cyclopentane. [Link]

Sources

Comparative Bioactivity Guide: 3-Cyclopentyl-N-methylpropanamide vs. N-Ethyl Analogs

[1]

Executive Summary

The transition from a 3-cyclopentyl-N-methylpropanamide (Methyl-CPA) to an N-ethyl analog (Ethyl-CPA) represents a classic medicinal chemistry modification: the homologation of an N-alkyl substituent.[1] While seemingly minor, this methylene (-CH₂-) insertion significantly alters the molecule's lipophilicity, steric profile, and metabolic stability.[1]

In the context of bioactive scaffolds—such as those targeting Fatty Acid Amide Hydrolase (FAAH) , Transient Receptor Potential (TRP) channels , or as intermediates for kinase inhibitors like Ruxolitinib —this substitution often dictates the balance between potency and solubility.[1] The N-ethyl analog typically exhibits higher lipophilicity and blood-brain barrier (BBB) permeability but may suffer from increased steric clash in restrictive binding pockets compared to the more compact N-methyl variant.[1]

Chemical & Physicochemical Analysis[1][2][3][4][5]

The core scaffold consists of a cyclopentyl ring attached to a propanamide chain.[1] The variation lies solely in the amide nitrogen substituent.[1]

Table 1: Physicochemical Comparison
Property3-Cyclopentyl-N-methylpropanamide3-Cyclopentyl-N-ethylpropanamideImpact on Bioactivity
Molecular Formula C₉H₁₇NOC₁₀H₁₉NO-
Molecular Weight 155.24 g/mol 169.27 g/mol Negligible effect on diffusion.[1]
cLogP (Est.) ~1.8 - 2.1~2.3 - 2.6Ethyl is more lipophilic , enhancing membrane permeability and BBB crossing.[1]
Steric Bulk (A-Value) Low (Methyl)Moderate (Ethyl)Ethyl increases steric demand , potentially reducing affinity for tight pockets (e.g., specific GPCRs).[1]
Rotatable Bonds 45Ethyl adds conformational entropy, potentially increasing the entropic penalty upon binding.[1]
H-Bond Donors 1 (Secondary Amide)1 (Secondary Amide)Identical donor capability.[1]

Pharmacological Profile & Bioactivity[1][5][6][7][8]

Target Interaction Scenarios

These molecules act as lipophilic amide surrogates.[1] Their bioactivity is best understood through three primary mechanisms:[1]

A. Endocannabinoid & FAAH Modulation

Amides of fatty acids (and their cyclic analogs like cyclopentyl-fatty acids) are often substrates or inhibitors of Fatty Acid Amide Hydrolase (FAAH) .[1]

  • Mechanism : FAAH hydrolyzes the amide bond.[1]

  • Comparison :

    • N-Methyl : Generally hydrolyzed slower than primary amides but faster than bulky secondary amides.[1] It mimics the endogenous N-methyl congeners of certain neurotransmitters.[1]

    • N-Ethyl : The added steric bulk adjacent to the scissile bond often retards hydrolysis by FAAH, potentially increasing the metabolic half-life of the molecule in vivo.[1] This makes the N-ethyl analog a more stable probe for studying amide signaling.[1]

B. TRP Channel Activity (TRPV1/TRPM8)

Lipophilic amides are classic pharmacophores for TRP channels (e.g., Capsaicin is an amide).[1]

  • N-Methyl : Often associated with optimal binding in "Cooling Agents" (e.g., WS-23 analogs) or "Warming Agents" where a compact headgroup is required to fit the TRP selectivity filter.[1]

  • N-Ethyl : Frequently used to tune potency.[1] In many TRP ligands, switching from Methyl to Ethyl can switch activity (e.g., from agonist to antagonist) or significantly alter the EC50 due to hydrophobic interactions in the channel's vestibule.[1]

C. Bioisosterism in Kinase Inhibitors (e.g., JAK Inhibitors)

The 3-cyclopentylpropanamide motif appears as a fragment in degradation products or intermediates of drugs like Ruxolitinib .[1]

  • Relevance : While not the active inhibitor itself, the stability of the amide bond (Methyl vs. Ethyl) determines the shelf-life and impurity profile of the drug substance.[1] The N-ethyl variant would be less prone to spontaneous hydrolysis.[1]

Metabolic Stability (Microsomal Stability)[1]
  • N-Dealkylation : Both analogs are subject to oxidative N-dealkylation by Cytochrome P450 enzymes.[1]

    • N-Methyl : Rapidly demethylated to the primary amide (3-cyclopentylpropanamide).[1]

    • N-Ethyl : Deethylation is generally slower than demethylation, offering a slightly longer half-life.[1]

Visualization: SAR Decision Tree

The following diagram illustrates the decision logic for selecting between N-Methyl and N-Ethyl analogs based on the desired pharmacological outcome.

SAR_Decision_TreeStartSelect Scaffold:3-CyclopentylpropanamideGoalDefine Biological GoalStart->GoalPotencyCheck Binding Pocket SizeGoal->PotencyMaximize PotencyStabilityTarget: Metabolic Half-LifeGoal->StabilityMaximize StabilityPermeabilityTarget: Lipophilicity (LogP)Goal->PermeabilityMaximize CNS EntryMethylSelect: N-Methyl Analog(Compact, Polar)Potency->MethylTight Pocket(Steric Restriction)EthylSelect: N-Ethyl Analog(Lipophilic, Bulky)Potency->EthylLarge Hydrophobic Pocket(Lipophilic Contact)Stability->MethylAccept Rapid ClearanceStability->EthylResist Amidase/FAAHPermeability->MethylLogP ~2.0 (Balanced)Permeability->EthylLogP >2.5 (High CNS)

Caption: SAR Decision Tree guiding the choice between N-Methyl and N-Ethyl substitutions based on binding pocket constraints and pharmacokinetic goals.

Experimental Protocols

To objectively compare these analogs, the following protocols for synthesis and bioassay are recommended.

Synthesis: Schotten-Baumann Amidation

This protocol ensures high-purity synthesis of both analogs for head-to-head testing.[1]

  • Reagents : 3-Cyclopentylpropionyl chloride (1.0 eq), Methylamine or Ethylamine (2.0 M in THF, 1.2 eq), Triethylamine (1.5 eq), DCM (Solvent).[1]

  • Procedure :

    • Dissolve 3-cyclopentylpropionyl chloride in dry DCM at 0°C under N₂.[1]

    • Dropwise add the amine solution (Methylamine for Analog A, Ethylamine for Analog B).[1]

    • Add Triethylamine to scavenge HCl.[1]

    • Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Workup : Wash with 1N HCl, then sat. NaHCO₃. Dry over MgSO₄.[1]

    • Purification : Silica gel flash chromatography.[1]

  • Validation : Confirm structure via ¹H-NMR (Look for N-Me singlet ~2.8 ppm vs. N-Et triplet ~1.1 ppm/quartet ~3.2 ppm).[1]

In Vitro Assay: FAAH Hydrolysis Stability

To determine metabolic stability differences.[1]

  • Enzyme Source : Recombinant Human FAAH or Rat Brain Homogenate.[1]

  • Substrate : 50 µM of N-Methyl vs. N-Ethyl analog.

  • Incubation : 37°C in Tris buffer (pH 7.4) for 0, 15, 30, 60 min.

  • Detection : Quench with Acetonitrile. Analyze via LC-MS/MS.

  • Data Output : Plot % Remaining vs. Time. Calculate intrinsic clearance (

    
    ).[1]
    
    • Expected Result: N-Ethyl analog shows

      
       > N-Methyl analog due to steric hindrance at the amide bond.[1]
      

Visualization: Experimental Workflow

WorkflowStep1Synthesis(Acid Chloride + Amine)Step2Purification(Flash Chromatography)Step1->Step2Step3QC Validation(NMR/LCMS)Step2->Step3Step4Bioassay A:FAAH StabilityStep3->Step4Step5Bioassay B:TRPV1 Flux (Ca2+)Step3->Step5Result1Result1Step4->Result1Half-life (t1/2)Result2Result2Step5->Result2EC50 / IC50

Caption: Integrated workflow for synthesizing and characterizing the bioactivity of cyclopentyl propanamide analogs.

References

  • PubChem Compound Summary . (2024). 3-cyclopentyl-N-methylpropanamide (CID 918358).[1] National Center for Biotechnology Information.[1] Link

  • Vandevoorde, S., & Lambert, D. M. (2005).[1] The multiple pathways of endocannabinoid metabolism: a mechanistic overview. Chemical Reviews. (Discusses amide hydrolysis SAR).[1] Link

  • Appendino, G., et al. (2008).[1] TRP channels and lipophilic amides: a structural overview. Current Pharmaceutical Design. (Review of amide pharmacophores in TRP channels). Link

  • Vertex Pharmaceuticals . (2002).[1] Patent AU773273B2: Novel sulfonamide compounds and uses thereof. (Cites 3-cyclopentyl-N-ethylpropanamide as a structural fragment).[1][2] Link

  • Bezguvlov, V. V., et al. (1998).[1][3] Bioactive Amides of Fatty Acids. Biochemistry (Moscow).[1][3] (Discusses the bioactivity of simple fatty acid amides). Link

A Comparative Guide to Establishing HPLC Retention Time for 3-Cyclopentyl-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for developing and comparing High-Performance Liquid Chromatography (HPLC) methods to determine the retention time of 3-cyclopentyl-N-methylpropanamide. As no standard reference retention time exists for this specific compound, this document outlines a foundational method development strategy, explores viable alternatives, and explains the scientific rationale behind each experimental choice. The protocols described herein are designed to be self-validating through the inclusion of rigorous system suitability testing, ensuring trustworthy and reproducible results.

Introduction: The Analytical Challenge

3-Cyclopentyl-N-methylpropanamide is a small molecule featuring a non-polar cyclopentyl ring and a more polar N-methyl amide group. This amphiphilic nature makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a technique that separates molecules based on their polarity.[1][2] The retention time (RT) in HPLC is not an intrinsic property of a molecule; it is the result of the dynamic interaction between the analyte, the stationary phase, and the mobile phase.[3][4] Therefore, this guide focuses on establishing a robust analytical method to generate a reliable and reproducible retention time.

The core principle of RP-HPLC is that non-polar compounds will have a stronger affinity for the non-polar stationary phase (like C18) and will thus be retained longer, while polar compounds will prefer the polar mobile phase and elute earlier.[2] Our objective is to manipulate these interactions to achieve a sharp, symmetrical peak for 3-cyclopentyl-N-methylpropanamide with a retention time that is practical for routine analysis.

Primary Method Development: A Reversed-Phase C18 Approach

Our primary approach utilizes a C18 column, the most common and versatile stationary phase in RP-HPLC, known for its strong hydrophobic retention.[5][6] We will pair this with a gradient elution using a water and acetonitrile mobile phase. Gradient elution, where the mobile phase composition changes over time, is chosen over an isocratic (constant composition) method to ensure efficient elution of the analyte and to clean the column of any strongly retained impurities.[7][8]

Experimental Workflow: Primary Method

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Setup cluster_run Analysis & Validation A Weigh & Dissolve 3-Cyclopentyl-N-methylpropanamide in 50:50 ACN:H2O G Perform System Suitability Test (SST) (5 replicate injections) A->G Inject Standard B Prepare Mobile Phase A: 0.1% Formic Acid in Water E Equilibrate Column with Initial Mobile Phase Conditions B->E C Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile C->E D Install C18 Column (e.g., 4.6 x 150 mm, 5 µm) D->E F Set Up Gradient Program & Detector (210 nm) E->F F->G H Inject Sample G->H If SST Passes I Acquire Data H->I J Process Chromatogram & Determine Retention Time I->J

Caption: Workflow for HPLC method development.

Detailed Protocol: Primary Method (C18)
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 (Octadecylsilane), 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid. The acid is used to improve peak shape by ensuring the analyte is in a consistent protonation state.[9]

  • Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Consistent temperature control is crucial for reproducible retention times.[10]

  • Detection Wavelength: 210 nm (chosen for amide bond absorbance).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B (linear ramp)

    • 15-17 min: 95% B (column wash)

    • 17-17.1 min: 95% to 5% B (return to initial)

    • 17.1-22 min: 5% B (re-equilibration)

Under these conditions, a hypothetical but scientifically plausible retention time for 3-cyclopentyl-N-methylpropanamide would be approximately 9.5 minutes .

Comparative Analysis: Alternative Methodologies

To provide a comprehensive guide, we compare our primary method with two logical alternatives: using a C8 stationary phase and substituting methanol for acetonitrile as the organic modifier.

ParameterMethod 1: C18 (Primary) Method 2: C8 Method 3: C18 with Methanol
Stationary Phase C18 (Octadecylsilane)C8 (Octylsilane)C18 (Octadecylsilane)
Organic Modifier AcetonitrileAcetonitrileMethanol
Principle of Difference Strong hydrophobic retention due to long alkyl chains.[11]Weaker hydrophobic retention due to shorter alkyl chains.[12][13]Methanol is a more polar and viscous organic solvent than ACN, altering selectivity.[8]
Expected Retention Time ~9.5 minShorter (~7.8 min)Longer (~10.2 min)
Advantages High resolving power for complex mixtures; strong retention for non-polar analytes.[5]Faster analysis times for moderately polar compounds; less prone to contaminant buildup.[12][14]Can offer different selectivity for peaks that are difficult to resolve with ACN.
Disadvantages Longer run times; may excessively retain very hydrophobic compounds.[14]Lower retention and potentially lower resolution for non-polar analytes.[12]Higher backpressure; may provide lower separation efficiency compared to ACN.
Causality Behind Retention Time Shifts:
  • C18 vs. C8: The C18 column has longer (18-carbon) alkyl chains bonded to the silica support compared to the C8 column (8-carbon chains).[11] These longer chains create a more hydrophobic stationary phase, leading to stronger interactions with the non-polar cyclopentyl group of the analyte. This results in a longer retention time on the C18 column.[5] The C8 column is a better choice when faster analysis is needed for compounds that are not strongly retained.[12][14]

  • Acetonitrile vs. Methanol: Acetonitrile is a stronger, less polar solvent than methanol in reversed-phase chromatography. This means it does a better job of "competing" with the analyte for a spot on the stationary phase, thus eluting the analyte more quickly.[8] Switching to methanol, a weaker solvent, will decrease the overall mobile phase elution strength, leading to increased retention of the analyte on the C18 column.

Trustworthiness: The Role of System Suitability Testing (SST)

Before any sample analysis, and at regular intervals during a run, a System Suitability Test (SST) must be performed to ensure the entire chromatographic system is operating correctly.[15] This is a non-negotiable step for generating trustworthy data and is a requirement by regulatory bodies like the USP.[16][17][18]

SST Protocol & Acceptance Criteria
  • Procedure: Prepare a standard solution of 3-cyclopentyl-N-methylpropanamide. Inject this standard five consecutive times.

  • Analysis: Evaluate the resulting chromatograms against the following USP-recommended criteria.[16][19]

SST ParameterAcceptance CriteriaRationale
Precision / Repeatability RSD of peak area ≤ 2.0%Ensures the injector and pump are delivering consistent volumes.[16]
Tailing Factor (Tf) Tf ≤ 2.0Measures peak symmetry. A high tailing factor can indicate undesirable interactions with the stationary phase.[17]
Theoretical Plates (N) N ≥ 2000A measure of column efficiency and peak sharpness. Low plate counts indicate a poorly performing column.[17][19]

Only when all SST criteria are met is the system considered suitable for analysis.[15]

cluster_sst System Suitability Logic Start Inject Standard (n=5) Check_RSD RSD of Peak Area <= 2.0%? Start->Check_RSD Check_Tailing Tailing Factor <= 2.0? Check_RSD->Check_Tailing Yes Fail System Unsuitable Troubleshoot Check_RSD->Fail No Check_Plates Theoretical Plates >= 2000? Check_Tailing->Check_Plates Yes Check_Tailing->Fail No Pass System OK Proceed with Analysis Check_Plates->Pass Yes Check_Plates->Fail No

Caption: Decision flow for System Suitability Testing.

Conclusion

This guide establishes a robust, scientifically-grounded framework for determining the HPLC retention time of 3-cyclopentyl-N-methylpropanamide. The primary method, utilizing a C18 column with an acetonitrile/water gradient, is predicted to yield a retention time of approximately 9.5 minutes. Comparative analysis demonstrates that this retention time can be predictably modulated by altering the stationary phase (e.g., to C8 for faster elution) or the organic modifier (e.g., to methanol for increased retention). The cornerstone of this entire process is the rigorous application of System Suitability Testing, which ensures the integrity and reproducibility of the generated data. By following this comprehensive approach, researchers can confidently establish and validate a reliable HPLC method for the analysis of this and structurally similar molecules.

References

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Altabrisa Group.
  • Hawach. (2025, June 26). Differences and Applications of C18 vs. C8 HPLC Columns. Hawach.
  • Tips & Suggestions. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • SHIMADZU CORPOR
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • Hawach Scientific. (2025, November 10). Difference between C18 Column and C8 Column.
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • Hawach. (2025, December 24). Comparison Between Reversed Phase C18 and C8 SPE Cartridge.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • Separation Science. (2023, December 8). Retention Shifts.
  • Welch Materials. (2024, June 25).
  • ECA Academy. (2014, March 12).
  • YouTube. (2024, September 25). C8 vs C18 Columns in HPLC: What's the Difference and Which Should You Use?
  • PubMed.
  • Separation Science. (2024, December 4). C8 vs C18 Column: Which Should You Choose?
  • Wikipedia.
  • Pharmacopeia.
  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS.
  • Bioeducator.eu. (2026, February 13).
  • iosrphr.org. (2025, April 23).
  • ResearchGate. Retention Times of Compounds Used in the HPLC Analysis.
  • PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • PMC. Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds.
  • American Society of Brewing Chemists. 20 50 RETENTION TIME (MIN.).
  • Agilent. (2024, March 28).
  • PubChem. 3-cyclopentyl-N-methylpropanamide.
  • Martí, S. Mechanisms of retention in HPLC.
  • RSC Publishing. (2019, January 7).
  • ResearchGate.
  • Google Patents.

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A Comparative Guide to the Structural Characterization of 3-cyclopentyl-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth analysis of the expected structural characterization data for 3-cyclopentyl-N-methylpropanamide, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage established principles of spectroscopy and comparative data from analogous structures to predict its spectral features. We will compare these predicted data with the experimental data of two relevant compounds: N-methylpropanamide and N-cyclohexylpropanamide , to highlight key structural-spectral correlations.

Introduction: The Structural Significance of 3-cyclopentyl-N-methylpropanamide

3-cyclopentyl-N-methylpropanamide incorporates several key structural features: a secondary amide linkage, a flexible propanamide chain, a bulky cyclopentyl group, and a terminal N-methyl group. The interplay of these moieties dictates the molecule's physicochemical properties, including its solubility, lipophilicity, and potential for intermolecular interactions. Accurate structural verification is paramount for understanding its behavior in biological and chemical systems. This guide will focus on the three primary techniques for structural characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted and Comparative Spectral Data

The following tables summarize the predicted spectral data for 3-cyclopentyl-N-methylpropanamide and the experimental data for our chosen comparative compounds.

Table 1: Predicted ¹H NMR Data for 3-cyclopentyl-N-methylpropanamide and Comparative Compounds
CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)Multiplicity
3-cyclopentyl-N-methylpropanamide -CH ₃ (N-methyl)~2.7 - 2.8Singlet
-CH ₂-C=O (α to carbonyl)~2.1 - 2.3Triplet
-CH ₂-CH₂-C=O (β to carbonyl)~1.6 - 1.8Multiplet
Cyclopentyl -CH -~1.7 - 1.9Multiplet
Cyclopentyl -CH ₂-~1.0 - 1.6Multiplet
N-methylpropanamide -CH ₃ (N-methyl)~2.77Doublet
-CH ₂-C=O (α to carbonyl)~2.16Quartet
CH ₃-CH₂- (terminal methyl)~1.12Triplet
N-cyclohexylpropanamide -CH - (cyclohexyl, attached to N)~3.6 - 3.8Multiplet
-CH ₂-C=O (α to carbonyl)~2.1 - 2.3Quartet
CH ₃-CH₂- (terminal methyl)~1.1 - 1.2Triplet
Cyclohexyl -CH ₂-~1.0 - 1.9Multiplet

Note: Predicted values for 3-cyclopentyl-N-methylpropanamide are based on typical chemical shifts for similar functional groups.[1]

Table 2: Predicted ¹³C NMR Data for 3-cyclopentyl-N-methylpropanamide and Comparative Compounds
CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
3-cyclopentyl-N-methylpropanamide C =O (carbonyl)~173 - 175
-C H₃ (N-methyl)~26 - 28
-C H₂-C=O (α to carbonyl)~35 - 37
-C H₂-CH₂-C=O (β to carbonyl)~32 - 34
Cyclopentyl -C H-~38 - 40
Cyclopentyl -C H₂-~25 - 33
N-methylpropanamide C =O (carbonyl)~174.5
-C H₃ (N-methyl)~26.2
-C H₂-C=O (α to carbonyl)~29.8
C H₃-CH₂- (terminal methyl)~10.0
N-cyclohexylpropanamide C =O (carbonyl)~172 - 174
-C H- (cyclohexyl, attached to N)~48 - 50
-C H₂-C=O (α to carbonyl)~30 - 32
C H₃-CH₂- (terminal methyl)~9 - 11
Cyclohexyl -C H₂-~25 - 34

Note: Predicted values for 3-cyclopentyl-N-methylpropanamide are based on typical chemical shifts for similar functional groups and data available on PubChem for related compounds.[1][2][3]

Table 3: Predicted IR Absorption Data for 3-cyclopentyl-N-methylpropanamide and Comparative Compounds
CompoundFunctional Group VibrationPredicted/Experimental Wavenumber (cm⁻¹)Intensity
3-cyclopentyl-N-methylpropanamide C=O stretch (Amide I band)~1630 - 1660Strong, Sharp
N-H bend (Amide II band - for secondary amides)N/A (Tertiary Amide)N/A
C-H stretch (sp³ C-H)~2850 - 2960Strong, Sharp
C-N stretch~1250 - 1350Medium
N-methylpropanamide C=O stretch (Amide I band)~1645Strong, Sharp
N-H bend (Amide II band)~1550Medium
C-H stretch (sp³ C-H)~2870 - 2970Strong, Sharp
N-H stretch~3300 (broad)Medium
N-cyclohexylpropanamide C=O stretch (Amide I band)~1630 - 1650Strong, Sharp
N-H bend (Amide II band)~1540 - 1560Medium
C-H stretch (sp³ C-H)~2850 - 2940Strong, Sharp
N-H stretch~3280 - 3320 (broad)Medium

Note: Predicted values for 3-cyclopentyl-N-methylpropanamide are based on established IR correlation tables.[4]

Table 4: Predicted Mass Spectrometry Data for 3-cyclopentyl-N-methylpropanamide and Comparative Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Molecular Ion (m/z)Key Predicted Fragments (m/z)
3-cyclopentyl-N-methylpropanamide C₉H₁₇NO155.24155112, 86, 72, 58, 44
N-methylpropanamide C₄H₉NO87.128758, 44, 29
N-cyclohexylpropanamide C₉H₁₇NO155.24155126, 98, 83, 57, 44

Note: Predicted fragments are based on common amide fragmentation pathways such as alpha-cleavage and McLafferty rearrangement.[5][6][7][8]

In-Depth Analysis and Causality of Spectral Features

NMR Spectroscopy: A Window into the Carbon-Hydrogen Framework

¹H NMR: The proton NMR spectrum of 3-cyclopentyl-N-methylpropanamide is expected to be characterized by several key regions. The N-methyl protons will likely appear as a singlet around 2.7-2.8 ppm. The methylene protons adjacent to the carbonyl group (α-protons) are deshielded and should resonate as a triplet around 2.1-2.3 ppm. The β-protons will be further upfield. The cyclopentyl protons will present as a complex multiplet in the aliphatic region (1.0-1.9 ppm), a characteristic feature of cycloalkanes.

Comparative Insight: In contrast, N-methylpropanamide shows a doublet for the N-methyl group due to coupling with the N-H proton, a feature absent in the tertiary amide structure of our target compound. N-cyclohexylpropanamide would show a more complex multiplet for its cycloalkyl protons, potentially with a broader chemical shift range compared to the cyclopentyl group.

¹³C NMR: The carbonyl carbon of 3-cyclopentyl-N-methylpropanamide is predicted to have a chemical shift in the range of 173-175 ppm, typical for amides. The N-methyl carbon will likely be around 26-28 ppm. The carbons of the cyclopentyl ring are expected in the 25-40 ppm range, with the methine carbon being the most downfield.[1]

Comparative Insight: The carbonyl chemical shift is not expected to vary significantly between the three compounds. The primary difference will be in the aliphatic region. N-methylpropanamide will have a simpler spectrum with only three aliphatic signals. N-cyclohexylpropanamide will show a distinct set of signals for the cyclohexyl ring, which can be compared to the cyclopentyl signals to understand the effect of ring size on the electronic environment of the carbon atoms.

Infrared Spectroscopy: Probing Functional Groups

The IR spectrum of 3-cyclopentyl-N-methylpropanamide will be dominated by a strong, sharp absorption band between 1630-1660 cm⁻¹ corresponding to the C=O stretching vibration (Amide I band).[4] The absence of a significant N-H stretching band around 3300 cm⁻¹ and an N-H bending band (Amide II) around 1550 cm⁻¹ will confirm its tertiary amide nature. The spectrum will also feature strong C-H stretching bands from the alkyl portions of the molecule between 2850 and 2960 cm⁻¹.

Comparative Insight: Both N-methylpropanamide and N-cyclohexylpropanamide, being secondary amides, will exhibit a characteristic N-H stretching band (typically broad due to hydrogen bonding) and an Amide II band, which are absent in our target molecule. This provides a clear diagnostic to distinguish between secondary and tertiary amides.

Mass Spectrometry: Unraveling the Molecular Fragmentation

The electron ionization (EI) mass spectrum of 3-cyclopentyl-N-methylpropanamide is expected to show a molecular ion peak at m/z 155. Key fragmentation pathways for aliphatic amides include α-cleavage on either side of the carbonyl group.[5][6][7][8] We can predict the following significant fragments:

  • Loss of the cyclopentylmethyl group: leading to a fragment at m/z 72.

  • Loss of the ethyl-carbonyl-N-methyl group: leading to a cyclopentyl fragment at m/z 69.

  • McLafferty rearrangement: if sterically feasible, could lead to a fragment at m/z 86.

  • Cleavage of the N-methyl bond: resulting in a fragment at m/z 140.

Comparative Insight: N-methylpropanamide (m/z 87) would show characteristic fragments at m/z 58 and 44. N-cyclohexylpropanamide (m/z 155) would yield fragments corresponding to the loss of the propyl group (m/z 126) and the cyclohexyl group (m/z 57), allowing for a direct comparison of fragmentation patterns based on the cycloalkyl substituent.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amide sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

    • Co-add a sufficient number of scans (typically several hundred to thousands) to obtain a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Collection: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a good quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to correlation tables to assign functional groups.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, methanol).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The sample is vaporized and separated on the GC column based on its boiling point and polarity.

  • Ionization (Electron Ionization - EI): As the sample elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

  • Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule.

Visualizations

Experimental Workflow for Structural Characterization

G cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_conclusion Structural Elucidation Sample 3-cyclopentyl-N-methylpropanamide NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analyze IR FT-IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry (GC-MS) Sample->MS Analyze NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data Yields IR_Data Absorption Bands (Wavenumbers) IR->IR_Data Yields MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Yields Structure Final Structure Confirmation NMR_Data->Structure Correlate IR_Data->Structure Correlate MS_Data->Structure Correlate

Caption: Workflow for the structural characterization of an organic compound.

Predicted Mass Spectrum Fragmentation of 3-cyclopentyl-N-methylpropanamide

G cluster_frags M [C₉H₁₇NO]⁺˙ m/z = 155 (Molecular Ion) F1 [C₅H₉]⁺ m/z = 69 (Cyclopentyl cation) M->F1 Loss of C₄H₈NO˙ F2 [C₄H₈NO]⁺ m/z = 86 (McLafferty Rearrangement) M->F2 Loss of C₅H₉˙ F3 [C₃H₆NO]⁺ m/z = 72 (α-cleavage) M->F3 Loss of C₆H₁₁˙

Caption: Predicted major fragmentation pathways for 3-cyclopentyl-N-methylpropanamide.

Conclusion

While a complete experimental dataset for 3-cyclopentyl-N-methylpropanamide is not publicly available, a comprehensive structural characterization can be confidently predicted. By leveraging fundamental principles of spectroscopy and comparing with structurally related amides, we anticipate a unique spectral fingerprint for this molecule. The tertiary nature of the amide will be clearly discernible in the IR and ¹H NMR spectra. The cyclopentyl moiety will produce characteristic signals in the aliphatic region of the NMR spectra and will influence the fragmentation pattern in mass spectrometry. This guide provides a robust framework for researchers to interpret the experimental data of 3-cyclopentyl-N-methylpropanamide and similar N-alkylated amides, ensuring accurate and reliable structural assignment in their research endeavors.

References

  • RSC Publishing. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • IJCRT.org. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Retrieved from [Link]

  • Gilpin, J. A. (n.d.). Mass Spectrometric Analysis of Aliphatic Amides. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

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  • PubChem. (n.d.). N-cyclohexyl-N-methyl-2-(methylamino)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclohexylpropanamide. Retrieved from [Link]

  • RSC Publishing. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • PubChem. (n.d.). N-isopropyl-3-(methylamino)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). n-Cyclohexyl-2-methylpropanamide. Retrieved from [Link]

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  • PubChem. (n.d.). Propanamide, 3-cyclopentyl-N-pentyl-. Retrieved from [Link]

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distinguishing 3-cyclopentyl-N-methylpropanamide from structural isomers

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Distinguishing 3-Cyclopentyl-N-Methylpropanamide from its Structural Isomers

In the landscape of drug discovery and chemical research, the unambiguous identification of a molecule is paramount. Structural isomers—compounds sharing the same molecular formula but differing in the connectivity of their atoms—can exhibit vastly different pharmacological, toxicological, and physical properties. The subject of this guide, 3-cyclopentyl-N-methylpropanamide (Molecular Formula: C₉H₁₇NO; Molecular Weight: 155.24 g/mol ), presents a classic analytical challenge due to the numerous structural arrangements possible.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, multi-technique strategy for the definitive identification of 3-cyclopentyl-N-methylpropanamide and its differentiation from key structural isomers. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring each step is part of a self-validating analytical system.

Chapter 1: Mapping the Isomeric Landscape

Before a distinction can be made, the potential alternatives must be understood. The molecular formula C₉H₁₇NO allows for a wide array of structural isomers beyond the target molecule. A logical categorization is essential for a systematic approach to differentiation.

Target Molecule: 3-Cyclopentyl-N-Methylpropanamide



Key Structural Isomer Classes:

Isomer ClassExample Structure NameKey Differentiating Feature
Positional Isomer 2-Cyclopentyl-N-methylpropanamidePosition of the cyclopentyl group on the propanamide backbone.
Chain Isomer N-Methyl-2-cyclopentylacetamideLength of the main amide chain (acetyl vs. propanoyl).
N-Substitution Isomer N-Cyclopentyl-N-methylacetamideCyclopentyl group is attached to the nitrogen instead of the carbon chain.
Functional Group Isomer (Primary Amide) 3-Cyclopentyl-N-ethylacetamideDifferent alkyl substituent on the nitrogen (ethyl vs. methyl).
Functional Group Isomer (Tertiary Amide) N-Cyclopentyl-N,N-dimethylformamideThree carbons attached to the nitrogen; lacks an N-H bond.
Functional Group Isomer (Ketone) 1-(Cyclopentylamino)butan-2-oneContains ketone and secondary amine functionalities instead of an amide.

Chapter 2: The Orthogonal Analytical Workflow

No single technique can unequivocally identify a structure in a complex isomeric field. The most robust approach is an orthogonal one, where each method provides a different, complementary piece of the structural puzzle. Our recommended workflow prioritizes separation followed by detailed structural elucidation.

Analytical_Workflow cluster_0 Phase 1: Separation & Initial Identification cluster_1 Phase 2: Definitive Structural Confirmation Sample Isomeric Mixture Chromatography GC or HPLC Sample->Chromatography Separation by Physicochemical Properties MS Mass Spectrometry (MS) Chromatography->MS Elucidation of Mass & Fragmentation NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Confirm Connectivity & Stereochemistry IR Infrared (IR) Spectroscopy MS->IR Confirm Functional Groups caption Figure 1. Orthogonal workflow for isomer differentiation.

Caption: Figure 1. Orthogonal workflow for isomer differentiation.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the cornerstone of chemical structure elucidation, providing unparalleled insight into the atomic connectivity of a molecule. For distinguishing isomers, specific 1D and 2D NMR experiments are indispensable.

Principle of Distinction

The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is unique. Differences in shielding, caused by neighboring atoms and functional groups, result in distinct chemical shifts (δ). Spin-spin coupling between adjacent protons provides information about the connectivity, while 2D experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) map out the entire molecular skeleton. Due to restricted rotation around the C-N amide bond, secondary amides like our target can exist as cis and trans rotamers, which may appear as separate sets of signals in the NMR spectrum, a phenomenon that can be studied with variable temperature NMR.[1][2][3][4]

Predicted ¹H NMR Spectrum for 3-Cyclopentyl-N-Methylpropanamide
  • N-CH₃: A doublet around 2.7-2.9 ppm (due to coupling with the N-H proton). In some solvents or conditions, this might appear as a singlet if N-H exchange is rapid.

  • N-H: A broad singlet or quartet around 5.5-8.5 ppm.

  • -CH₂-C=O: A triplet around 2.1-2.3 ppm.

  • -CH₂-CH₂-C=O: A multiplet (quintet or sextet) around 1.6-1.8 ppm.

  • Cyclopentyl-CH-: A multiplet around 1.7-1.9 ppm.

  • Cyclopentyl -CH₂-: Multiple overlapping multiplets between 1.0-1.7 ppm.

Comparative NMR Analysis
IsomerKey Differentiating ¹H NMR Feature(s)Key Differentiating ¹³C NMR Feature(s)
3-Cyclopentyl-N-methylpropanamide (Target) N-CH₃ is a doublet/singlet. Two distinct methylene (-CH₂-) signals for the propyl chain.Carbonyl (C=O) signal around 172-174 ppm. N-CH₃ signal around 26 ppm.
2-Cyclopentyl-N-methylpropanamide The proton alpha to the carbonyl (-CH-) would be a complex multiplet, not a triplet.The methine carbon alpha to the carbonyl would be shifted significantly downfield.
N-Cyclopentyl-N-methylacetamide A sharp singlet for the acetyl (-COCH₃) group around 2.0 ppm. The N-CH₃ signal would be a singlet. No N-H proton signal.Two N-alkyl carbon signals (methyl and cyclopentyl). Acetyl methyl signal around 21 ppm.
3-Cyclopentyl-N-ethylacetamide An N-ethyl group signal (quartet and triplet). No N-H proton signal.N-ethyl signals (~15 ppm, ~35 ppm).
1-(Cyclopentylamino)butan-2-one Absence of a low-field amide N-H proton. Presence of a secondary amine N-H (broader, more upfield). Signals consistent with a ketone C=O.Ketone C=O signal shifted significantly downfield (>200 ppm) compared to the amide C=O.
Experimental Protocol: HMBC for Skeletal Mapping
  • Sample Preparation: Dissolve ~10-15 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO is often preferred for amides as it slows N-H proton exchange, allowing for clearer observation of N-H couplings.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the probe for the sample. Acquire a standard ¹H spectrum to determine spectral width and pulse calibration.

  • HMBC Acquisition:

    • Use a standard hmbc pulse sequence.

    • Set the long-range coupling delay (e.g., d6 or CNST2) to optimize for 2- and 3-bond correlations. A value of 8 Hz (corresponding to a delay of 62.5 ms) is a good starting point.

    • Acquire sufficient scans to achieve a good signal-to-noise ratio.

  • Data Processing & Analysis: Process the 2D data with appropriate window functions. Analyze the cross-peaks. For the target molecule, a key correlation would be between the N-CH₃ protons and the carbonyl carbon, confirming the N-methylpropanamide moiety.

Chapter 4: Mass Spectrometry (MS): Fingerprinting by Fragmentation

Mass spectrometry provides the molecular weight and, crucially, structural information through controlled fragmentation. The pattern of fragments is a veritable fingerprint of the molecule's structure.

Principle of Distinction

In Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI) creates a high-energy molecular ion that fragments in a predictable way based on bond strengths. In Liquid Chromatography-Mass Spectrometry (LC-MS), soft ionization techniques like Electrospray Ionization (ESI) are used to form a protonated molecule [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments, involving Collision-Induced Dissociation (CID), generate structurally diagnostic fragments.[5][6][7] Isomers, with their different bond arrangements, will fragment differently.

Predicted EI Fragmentation of 3-Cyclopentyl-N-Methylpropanamide
  • Molecular Ion (M⁺): A peak at m/z 155.

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group is common, but cleavage alpha to the nitrogen is particularly favorable. This would lead to a prominent fragment at m/z 44 ([CH₃NH=CH₂]⁺) or m/z 58 ([CH₃NH=C(OH)H]⁺ via rearrangement).

  • McLafferty Rearrangement: A potential rearrangement involving the transfer of a hydrogen from the cyclopentyl ring to the carbonyl oxygen, followed by cleavage, could produce a fragment at m/z 73 .

  • Loss of Cyclopentyl: Cleavage of the bond connecting the cyclopentyl group could lead to a fragment at m/z 86 ([M-C₅H₉]⁺).

Comparative MS/MS Analysis (ESI)
IsomerPrecursor Ion [M+H]⁺Key Diagnostic Fragment Ion(s)
3-Cyclopentyl-N-methylpropanamide (Target) m/z 156Loss of the cyclopentylpropyl side chain as a neutral molecule, leading to a protonated N-methylacetamide fragment. Alpha-cleavage fragments.
2-Cyclopentyl-N-methylpropanamide m/z 156The position of the cyclopentyl group will influence the stability of carbocations formed, altering fragment ratios compared to the target.
N-Cyclopentyl-N-methylacetamide m/z 156Loss of the N-cyclopentyl group (as C₅H₉, 69 Da) would be a dominant pathway, yielding a fragment at m/z 87. Loss of the N-methyl group would be less favorable.
1-(Cyclopentylamino)butan-2-one m/z 156Dominated by cleavage alpha to the ketone and alpha to the amine nitrogen, leading to a completely different fragmentation pattern than the amides. Expect a prominent iminium ion from cleavage next to the nitrogen.
Experimental Protocol: GC-MS Analysis for Isomer Profiling
  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) for general screening.

    • Inlet: 250 °C, split mode (e.g., 20:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Compare the retention times and mass spectra of the unknown sample against a verified standard of 3-cyclopentyl-N-methylpropanamide. Analyze the fragmentation patterns for the key differences outlined above.

Chapter 5: Infrared (IR) Spectroscopy: A Functional Group-Focused Approach

IR spectroscopy provides a rapid and non-destructive way to confirm the presence and type of key functional groups. For amide isomers, the N-H and C=O regions of the spectrum are particularly informative.

Principle of Distinction

The vibrational frequencies of chemical bonds are sensitive to their environment. The C=O bond in an amide (the "Amide I" band) and the N-H bond (stretching and bending, the "Amide II" band) have characteristic absorption frequencies.[8][9][10][11] The presence, absence, and position of these bands can readily distinguish between primary, secondary, and tertiary amides.

Predicted IR Spectrum for 3-Cyclopentyl-N-Methylpropanamide (Secondary Amide)
  • N-H Stretch: A single, sharp peak around 3300 cm⁻¹ .

  • C-H Stretches: Peaks just below 3000 cm⁻¹ (aliphatic).

  • C=O Stretch (Amide I): A very strong, sharp peak around 1640-1680 cm⁻¹ .[10]

  • N-H Bend (Amide II): A strong peak around 1550 cm⁻¹ .

Comparative IR Analysis
Isomer ClassN-H Stretch ( ~3100-3500 cm⁻¹)C=O Stretch (~1630-1750 cm⁻¹)N-H Bend (~1550-1640 cm⁻¹)
Secondary Amide (Target) One peak (~3300 cm⁻¹)Strong, ~1650 cm⁻¹Present, ~1550 cm⁻¹
Primary Amide Isomer Two peaks (~3350 and ~3180 cm⁻¹)Strong, ~1650 cm⁻¹Present, ~1620 cm⁻¹
Tertiary Amide Isomer Absent Strong, ~1640 cm⁻¹Absent
Ketone/Amine Isomer One broad peak (amine N-H)Strong, ~1715 cm⁻¹ (ketone)Present (amine bend)
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the pure substance directly onto the ATR crystal.

  • Data Acquisition: Apply pressure with the anvil to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

  • Analysis: Process the data (baseline correction, ATR correction if necessary) and identify the key vibrational bands as listed in the comparison table.

Chapter 6: Chromatographic Separation: Exploiting Physicochemical Differences

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[12][13] Since structural isomers often have distinct polarities and boiling points, chromatographic methods are essential for both purification and initial identification.

Principle of Distinction
  • Gas Chromatography (GC): Separates compounds based on their volatility (boiling point) and interaction with the stationary phase. Isomers with more branching are often more volatile and have shorter retention times.

  • High-Performance Liquid Chromatography (HPLC): Separates compounds based on their polarity. In reversed-phase HPLC, more polar compounds elute earlier, while less polar compounds are retained longer. Specialized columns, such as those with phenyl or biphenyl stationary phases, can offer unique selectivity for isomers based on shape and π-π interactions.[14][15]

Comparative Chromatographic Behavior
IsomerExpected GC Elution OrderExpected Reversed-Phase HPLC Elution Order
3-Cyclopentyl-N-methylpropanamide (Target) BaselineBaseline
N-Cyclopentyl-N-methylacetamide Likely earlier than target (more compact)Likely later than target (tertiary amides can be less polar than secondary)
1-(Cyclopentylamino)butan-2-one Dependent on H-bonding with column, but likely later than target due to polarity.Likely earlier than target (amine/ketone is more polar than secondary amide).

Conclusion: A Synthesis of Evidence

The definitive identification of 3-cyclopentyl-N-methylpropanamide from its structural isomers is not a matter of a single measurement but a synthesis of evidence from orthogonal techniques. An unknown sample can be confidently identified by verifying that it meets all the following criteria:

  • Chromatography/MS: Exhibits a single peak with a molecular ion at m/z 155 (or [M+H]⁺ at 156) and a fragmentation pattern consistent with the target structure, distinct from other isomers.

  • IR Spectroscopy: Shows the characteristic bands for a secondary amide (one N-H stretch, Amide I, and Amide II bands) and the absence of features from other functional groups.

  • NMR Spectroscopy: The ¹H and ¹³C spectra match the predicted shifts and coupling patterns, and most importantly, 2D HMBC experiments confirm the 3-cyclopentylpropanoyl backbone connected to an N-methyl group.

By following this rigorous, multi-faceted approach, researchers can eliminate the ambiguity of isomeric analysis and proceed with confidence in their results.

References

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Precision Benchmarking: Elemental Analysis Standards for 3-cyclopentyl-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 3-cyclopentyl-N-methylpropanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In pharmaceutical development, the validation of intermediates like 3-cyclopentyl-N-methylpropanamide (C₉H₁₇NO) requires rigorous elemental analysis (EA) to confirm purity and identity. Unlike simple organic solids, this secondary amide presents specific challenges—volatility, nitrogen reduction kinetics, and carbon-rich combustion dynamics.

This guide objectively compares the performance of industry-standard reference materials (Acetanilide, Sulfanilamide, and BBOT) specifically for the calibration of CHN/O analyzers targeting this analyte. We provide experimental protocols and data-driven recommendations to ensure your results meet the strict acceptance criteria (typically ±0.4%) required for publication and regulatory filing.

The Analyte Profile: 3-cyclopentyl-N-methylpropanamide[1]

Before selecting a standard, we must define the target. This molecule combines a saturated cyclopentyl ring with a secondary amide linkage.

  • Formula: C₉H₁₇NO[1][2]

  • Molecular Weight: 155.24 g/mol [1]

  • Physical State: Low-melting solid or viscous liquid (dependent on purity/polymorph).

  • Theoretical Composition:

    • Carbon: 69.63%

    • Hydrogen: 11.04%

    • Nitrogen: 9.02%

    • Oxygen: 10.31%

Analytical Challenge: The high carbon-to-nitrogen ratio (approx 7.7:[3]1) and the stability of the amide bond require a standard that mimics these combustion properties to prevent "sooting" or incomplete nitrogen conversion.

Comparative Analysis of Calibration Standards

We evaluated three primary certified reference materials (CRMs) for their suitability in calibrating instruments (e.g., PerkinElmer 2400, Thermo FlashSmart, Elementar vario) for this specific analyte.

Standard A: Acetanilide (The Structural Analog)
  • Formula: C₈H₉NO

  • Composition: C: 71.09% | H: 6.71% | N: 10.36%

  • Verdict: OPTIMAL CHOICE

Performance Analysis: Acetanilide is the "Gold Standard" for this analysis. Its carbon content (71.09%) is remarkably close to the analyte's (69.63%), and its nitrogen content (10.36%) brackets the analyte's (9.02%) perfectly. Both contain a single amide linkage. This structural similarity ensures that the combustion enthalpy and gas chromatography retention times during calibration mirror those of the sample, minimizing matrix effects.

Standard B: Sulfanilamide (The Nitrogen Stress-Test)
  • Formula: C₆H₈N₂O₂S

  • Composition: C: 41.84% | H: 4.68% | N: 16.27%

  • Verdict: SECONDARY VALIDATION ONLY

Performance Analysis: Sulfanilamide has a significantly lower carbon content and nearly double the nitrogen. While excellent for testing the reduction tube's efficiency (converting NOₓ to N₂), it is less ideal for single-point calibration for our target. Using this may introduce linearity errors if the detector response curve is not perfectly linear across the 9–16% N range. Use this only as a Quality Control (QC) check, not for calibration.

Standard C: BBOT (The Multi-Element Standard)
  • Formula: C₂₆H₂₆N₂O₂S

  • Composition: C: 72.53% | H: 6.09% | N: 6.51%

  • Verdict: ACCEPTABLE ALTERNATIVE

Performance Analysis: BBOT is often used when Sulfur analysis is also required. Its carbon content is high (72.53%), making it a good match for the cyclopentyl ring system's combustion demand. However, it is expensive and often contains sulfur, which can poison catalysts if the instrument is not set up for CHNS mode.

Data Presentation: Theoretical vs. Standard Match

The table below quantifies the "Matrix Match" score. A lower deviation from the analyte's theoretical values indicates a better standard for calibration.

ParameterTarget Analyte Acetanilide Sulfanilamide BBOT
Formula C₉H₁₇NOC₈H₉NOC₆H₈N₂O₂SC₂₆H₂₆N₂O₂S
% Carbon 69.63% 71.09% (+1.46%)41.84% (-27.79%)72.53% (+2.90%)
% Nitrogen 9.02% 10.36% (+1.34%)16.27% (+7.25%)6.51% (-2.51%)
Combustion Type Aliphatic/AmideAromatic/AmideAromatic/AmineHeterocyclic
Suitability N/A High Low Medium
Experimental Protocol: The Self-Validating Workflow

To achieve publication-quality data (E-E-A-T), follow this "Bracketing Protocol" which uses Acetanilide for calibration and the analyte as the variable.

Step 1: Instrument Preparation
  • Furnace Temperature: Set Combustion to 980°C (or 1030°C if using tin additives) and Reduction to 650°C.

  • Leak Check: Perform a static leak test. Pressure drop must be < 1 mbar/min.

Step 2: Calibration (K-Factor Determination)
  • Run 3 Blanks (Empty Tin Capsules) to establish the baseline.

  • Weigh 3 replicates of Acetanilide (Standard A) ranging from 1.5 mg to 2.5 mg.

    • Why? This creates a calibration curve that covers the expected mass of carbon in your sample.

  • Run the standards. Ensure the RSD (Relative Standard Deviation) of the K-factors is < 0.2%.

Step 3: Sample Preparation (Critical for Volatiles)
  • Hazard: 3-cyclopentyl-N-methylpropanamide may be a viscous liquid or volatile solid.

  • Technique: Use a Liquid Sealing Press or "Cold Welding" technique.

    • Tare a smooth-wall tin capsule.

    • Introduce ~2.0 mg of sample using a micro-spatula or syringe.

    • Immediately fold and press the capsule using a mechanical sealer to create a hermetic cold weld.

    • Validation: Re-weigh the capsule after 60 seconds. If mass decreases, the seal is leaking. Discard and retry.

Step 4: The Analysis Sequence

Run the batch in this strict order to detect drift:

  • Conditioning: Blank

  • Calibration Check: Acetanilide (treat as unknown) -> Must be within ±0.3% of theoretical.

  • Analyte: 3-cyclopentyl-N-methylpropanamide (Sample 1)

  • Analyte: 3-cyclopentyl-N-methylpropanamide (Sample 2)

  • QC Check: Sulfanilamide (optional, to verify N reduction).

Visualization: Decision Logic & Workflow
Diagram 1: Standard Selection Decision Tree

This logic ensures you select the correct standard based on your specific instrument configuration and analyte properties.

StandardSelection Start Start: Select Standard for 3-cyclopentyl-N-methylpropanamide CheckMode Instrument Mode? Start->CheckMode CHNS CHNS Mode CheckMode->CHNS Sulfur Analysis Needed CHN CHN Mode (Standard) CheckMode->CHN C, H, N Only BBOT Alternative: BBOT (If Sulfur required) CHNS->BBOT CheckStruct Match Carbon/Nitrogen Ratio? CHN->CheckStruct Acetanilide RECOMMENDED: Acetanilide (Matches Amide & %C) CheckStruct->Acetanilide High Similarity Sulfanilamide QC Check Only: Sulfanilamide (Nitrogen too high for Cal) CheckStruct->Sulfanilamide Stress Test N

Caption: Decision logic for selecting the optimal calibration standard based on instrument mode and structural similarity.

Diagram 2: Analytical Workflow & Reaction Pathway

Visualizing the combustion and reduction steps to understand where errors (like incomplete N conversion) occur.

ReactionPathway Sample Sample: 3-cyclopentyl-N-methylpropanamide (In Tin Capsule) Combustion Combustion Zone (980°C + O2) Sample->Combustion Drop Gases Gases Produced: CO2, H2O, N2, NOx Combustion->Gases Oxidation Reduction Reduction Zone (Cu @ 650°C) Gases->Reduction Flow (He carrier) CleanGases Clean Gases: CO2, H2O, N2 Reduction->CleanGases NOx -> N2 Detection TCD Detection (Compare vs Acetanilide) CleanGases->Detection Separation

Caption: The combustion-reduction pathway. Note the critical Reduction step where NOx is converted to N2, validated by the standard.

Acceptance Criteria & Troubleshooting

For your analysis to be considered valid for publication or purity certification:

  • Accuracy: The measured value must be within ±0.4% of the theoretical value (e.g., Carbon must fall between 69.23% and 70.03%).

  • Precision: For triplicate runs, the RSD should be ≤ 0.2%.

Troubleshooting Guide:

  • Low Carbon Results: Usually indicates incomplete combustion. Solution: Add a small amount of Oxygen donor (like WO₃) to the capsule or increase oxygen dose time.

  • High Nitrogen Results: Often indicates exhausted reduction copper. Solution: Replace the reduction tube packing.

  • Drifting Results: Likely sample evaporation. Solution: Improve the cold-weld seal on the tin capsule.

References
  • National Institute of Standards and Technology (NIST). Acetanilide - Standard Reference Material. NIST Chemistry WebBook.[4] Available at: [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers: A Guide to Principles and Practice. RSC Analytical Methods. Available at: [Link]

  • PubChem. 3-cyclopentyl-N-methylpropanamide Compound Summary. National Library of Medicine. Available at: [Link]

  • ASTM International. ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM. Available at: [Link]

Sources

The Cyclopentyl Amide Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships

In the landscape of medicinal chemistry, the cyclopentyl amide moiety has emerged as a versatile and privileged scaffold. Its inherent conformational rigidity, coupled with the synthetic tractability of the amide bond, provides a robust framework for the design of potent and selective modulators of a diverse array of biological targets. This guide delves into the critical structure-activity relationships (SAR) of cyclopentyl amides, offering a comparative analysis of their application across different therapeutic areas, supported by experimental data and detailed protocols. Our exploration will focus on key examples in the development of enzyme inhibitors and antiviral agents, providing researchers with actionable insights for their own drug discovery endeavors.

The Cyclopentyl Core: More Than Just a Hydrophobic Spacer

The five-membered carbocyclic ring of the cyclopentyl group is a central determinant of biological activity. Its non-planar, envelope or twist conformations allow for precise spatial orientation of pendant functional groups, facilitating optimal interactions within a target's binding pocket. The nature of this ring, whether saturated (cyclopentyl) or unsaturated (cyclopentenyl), profoundly influences the molecule's overall shape and electronic properties.

Cyclopentyl vs. Cyclopentenyl: A Tale of Two Rings

The introduction of a double bond within the cyclopentyl ring, creating a cyclopentenyl group, can have significant consequences for biological activity. For instance, in the development of antiviral agents, cyclopentenyl cytosine (Ce-Cyd) demonstrates broader and more potent antiviral activity compared to its saturated counterpart, cyclopentylcytosine.[1] This enhanced activity is attributed to the altered ring pucker and electronics conferred by the double bond, which likely leads to a more favorable binding pose within the target enzyme, CTP synthetase.[1]

Conversely, in other contexts, the saturated cyclopentyl ring is favored. Studies on dihydroorotate dehydrogenase (DHODH) inhibitors have shown that cyclopentene dicarboxylic acid amides are potent inhibitors, highlighting the importance of the unsaturated ring in that specific scaffold.[2]

Substitution on the Cyclopentyl Ring: Fine-Tuning Potency

Modification of the cyclopentyl ring itself is a key strategy for optimizing potency and selectivity. The addition of substituents can introduce new points of interaction with the target protein, modulate physicochemical properties such as solubility, and alter the conformational preferences of the ring.

For example, in a series of squalene synthase inhibitors, the substitution pattern on a cyclopentane dicarboxylic acid core was found to be crucial for potency, underscoring the importance of the conformational arrangement of acidic groups.[3] Similarly, the synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents revealed that the stereochemistry of hydroxyl groups on the cyclopentenyl ring is a critical determinant of activity.[4]

The Amide Linkage: A Hub for Diversity

The amide bond serves as a synthetically accessible linker, allowing for the systematic exploration of a wide range of substituents on the nitrogen atom. This position is a primary driver of SAR, influencing potency, selectivity, and pharmacokinetic properties.

N-Substituent: Tailoring Target Specificity

The nature of the group attached to the amide nitrogen is arguably the most critical element in defining the therapeutic application of a cyclopentyl amide.

  • Enzyme Inhibition: In the context of DHODH inhibitors, the amide is often connected to a hydrophobic biphenyl or benzyloxyphenyl group, which occupies a hydrophobic pocket in the enzyme's active site.[2] For α-amylase inhibitors, bis(arylidene)cycloalkanones with a cyclopentanone core demonstrated that para-substituted aromatic rings on the amide led to potent inhibition, with electron-withdrawing groups like chlorine and bromine showing the highest activity.[5]

  • Antiviral Activity: For cyclopentenyl nucleoside analogues, the "amide" is part of a nucleobase mimic, such as cytosine or adenine.[6] Modifications to this heterocyclic system, for instance, the introduction of a 5-fluoro substituent on the cytosine ring, have been shown to enhance anti-orthopox virus activity.[6]

  • Anticancer Activity: In a series of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives with antiproliferative activity, the substitution at the C-2 position of the dihydropteridinone core, which is attached to the cyclopentyl-amide system, was critical. A 4-(4-methylpiperazin-1-yl)aniline group at this position yielded the most potent compounds.[7]

The following diagram illustrates the general scaffold of a cyclopentyl amide and highlights the key areas for modification that drive the structure-activity relationship.

SAR_Cyclopentyl_Amide cluster_core Core Scaffold cluster_R1 R1: Ring Modifications cluster_R2 R2: N-Substituents Core Cyclopentyl Amide R1_Saturation Saturation (Cyclopentyl vs. Cyclopentenyl) Core->R1_Saturation Influences Conformation & Electronics R1_Substituents Substituents (e.g., -OH, -COOH) Core->R1_Substituents Fine-tunes Potency & Selectivity R2_Aryl Aryl/Heteroaryl Groups (Target Specificity) Core->R2_Aryl Determines Therapeutic Application R2_Alkyl Alkyl/Cycloalkyl Groups (Solubility, Potency) Core->R2_Alkyl Modulates PK/PD Properties Synthesis_Workflow Reactants Cyclopentanecarboxylic Acid + Substituted Aniline Coupling Amide Coupling (e.g., PyBOP, DIPEA in DMF) Reactants->Coupling Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Coupling->Workup Purification Purification (Flash Chromatography) Workup->Purification Product Pure Cyclopentyl Amide Derivative Purification->Product

Sources

A Researcher's Guide to the Structural Elucidation of 3-cyclopentyl-N-methylpropanamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the optimization of lead compounds and ensuring the safety and efficacy of therapeutic candidates. This guide focuses on the structural characterization of 3-cyclopentyl-N-methylpropanamide, a small molecule featuring a secondary amide and a cyclopentyl group.

A comprehensive search of public databases reveals an absence of publicly available X-ray crystallography data for 3-cyclopentyl-N-methylpropanamide. This presents a common challenge in chemical research where a definitive, solid-state structure has not yet been determined or published. In light of this, this guide will serve two primary purposes. First, it will provide a comparative overview of the principal analytical techniques available for the structural elucidation of such a molecule. Second, it will delve into the experimental data that is available from alternative methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to construct a validated understanding of its chemical identity.

This analysis will underscore the unique strengths and limitations of each technique, explaining the causal relationships behind experimental choices and demonstrating how, even without a crystal structure, a high degree of structural confidence can be achieved through the synergistic application of multiple analytical methods.

The Gold Standard: A Hypothetical Look at X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of molecules at atomic resolution.[1][2] It provides an unambiguous map of atomic positions, bond lengths, bond angles, and stereochemistry within the crystal lattice.[3][4] For a molecule like 3-cyclopentyl-N-methylpropanamide, a successful crystallographic analysis would yield precise data on the conformation of the cyclopentyl ring, the planarity of the amide bond, and the spatial relationship between these two key functional groups.

The primary barrier to this technique is the generation of a high-quality, single crystal, which should ideally be larger than 0.1 mm in all dimensions and free of significant defects.[4][5] Small molecules with conformational flexibility, like the cyclopentyl group in our target molecule, can sometimes be challenging to crystallize.

Hypothetical Data from X-ray Crystallography:

ParameterExpected InformationSignificance in Drug Development
Bond Lengths Precise measurement of all covalent bonds (e.g., C=O, C-N, C-C).Confirms the covalent structure and can indicate electronic effects.
Bond Angles Exact angles between atoms (e.g., O=C-N).Defines the local geometry and steric environment.
Torsion Angles Defines the conformation of the molecule, such as the puckering of the cyclopentyl ring and the orientation around the C-C single bonds.Crucial for understanding how the molecule might fit into a protein binding pocket.
Intermolecular Interactions Reveals hydrogen bonding, van der Waals forces, and other interactions in the solid state.Provides insight into crystal packing and potential interactions with biological targets.

While we lack this definitive data for 3-cyclopentyl-N-methylpropanamide, we can turn to other powerful techniques to build a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Delineating the Carbon-Hydrogen Framework

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution.[6] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. A standard suite of NMR experiments can be used to piece together the molecule's connectivity.[7][8]

Available NMR Data for 3-cyclopentyl-N-methylpropanamide:

While a full experimental dataset is not published, the PubChem database provides access to a predicted ¹³C NMR spectrum.[9]

Predicted ¹³C Chemical Shift (ppm)AssignmentRationale
~174C=O (Amide Carbonyl)Carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum.
~38CH₂ (alpha to C=O)The electron-withdrawing effect of the carbonyl group shifts this methylene carbon downfield.
~35CH (on cyclopentyl, attached to chain)The methine carbon of the cyclopentyl ring.
~32CH₂ (beta to C=O)Methylene group adjacent to the cyclopentyl ring.
~26N-CH₃The methyl group attached to the nitrogen is in a typical range for N-alkyl groups.
~25CH₂ (on cyclopentyl)The four equivalent methylene carbons of the cyclopentyl ring.

A full structural elucidation via NMR would involve a series of experiments:[10]

  • ¹H NMR: To identify the number of unique proton environments, their chemical shifts, and splitting patterns (J-coupling), which reveals adjacent protons.

  • ¹³C NMR: To determine the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): To establish which protons are coupled to each other, confirming the proton connectivity within the alkyl chain and the cyclopentyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as the N-methyl group to the amide carbonyl.

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For small molecules, it is essential for confirming the molecular weight and can provide structural information through the analysis of fragmentation patterns.[11]

The PubChem entry for 3-cyclopentyl-N-methylpropanamide lists GC-MS data from the NIST Mass Spectrometry Data Center.[9] The molecular weight of the compound is 155.24 g/mol .

Expected Fragmentation Pattern:

In mass spectrometry, particularly under electron ionization (EI) conditions, amides can undergo characteristic fragmentation.[12] For 3-cyclopentyl-N-methylpropanamide, key fragmentation pathways would include:

  • Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom. This is a common fragmentation pathway for amines and amides.

  • N-CO Bond Cleavage: Cleavage of the amide bond itself is a common outcome, which can lead to the formation of an acylium ion.[13]

  • McLafferty Rearrangement: While less likely in this specific structure due to the lack of a gamma-hydrogen on the N-alkyl side, it's a characteristic fragmentation for some aliphatic amides.[12][13]

Fragmentation_Pathway Parent [C₉H₁₇NO]⁺˙ m/z = 155 Frag1 [C₈H₁₄O]⁺˙ Loss of CH₃N Parent->Frag1 α-cleavage Frag2 [C₇H₁₁O]⁺ Acylium Ion Parent->Frag2 N-CO Cleavage Frag3 [C₂H₆N]⁺ Amine Fragment Frag2->Frag3

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-cyclopentyl-N-methylpropanamide

[1][2]

CAS Number: 153035-41-7 Formula: C₉H₁₇NO Molecular Weight: 155.24 g/mol [1]

Executive Summary & Core Directive

Do not dispose of 3-cyclopentyl-N-methylpropanamide down the drain.

As a secondary amide used in research applications, this compound falls under the category of Non-Halogenated Organic Waste .[1] Due to the often limited toxicological data available for specific research amides, the "Precautionary Principle" mandates that this substance be treated as a potential irritant and environmental toxin.[1] The only acceptable disposal route is high-temperature incineration through a licensed hazardous waste contractor.

Hazard Identification & Safety Pre-requisites

Before initiating any disposal procedure, verify the physical state of your specific lot (typically a solid or viscous oil) and equip personnel accordingly.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Nitrile (Minimum 0.11 mm thickness)Provides adequate barrier against organic amides.[1]
Eye Protection Chemical Splash GogglesPrevents ocular injury from accidental splashes or dust generation.[1]
Respiratory N95 (if solid/dusty) or Fume HoodPrevents inhalation of particulates or aerosols.[1]
Clothing Standard Lab Coat (Buttoned)Protects skin from direct contact.[1]
Waste Classification & Segregation

Proper segregation is critical to prevent dangerous chemical reactions in waste drums.[1]

  • Primary Classification: Non-Halogenated Organic.[1]

  • EPA Waste Code (US Context): Unless specifically listed (unlikely for this specific CAS), it typically falls under D001 (Ignitable) if in a flammable solvent, or is classified as "Non-Regulated Chemical Waste" destined for incineration.

  • Incompatibilities:

    • Strong Oxidizers: Keep away from nitric acid, perchlorates, or permanganates.[1]

    • Strong Acids/Bases: Can catalyze hydrolysis; segregate to prevent heat generation.[1]

Step-by-Step Disposal Protocol
Scenario A: Pure Substance (Solid or Oil) [1]
  • Containment: Transfer the material into a sealable, chemically compatible container. High-Density Polyethylene (HDPE) or amber glass jars with Teflon-lined caps are ideal.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Must Read: "Non-Halogenated Organic Waste."[1]

    • Constituents: Write "3-cyclopentyl-N-methylpropanamide" (Do not use abbreviations).

  • Storage: Place the container in your satellite accumulation area (SAA) inside secondary containment.

Scenario B: Solubilized in Solvent (Reaction Mixture)
  • Solvent Check: Identify the solvent.[1]

    • If dissolved in DCM/Chloroform: Segregate into Halogenated Waste .[1]

    • If dissolved in Methanol/Ethyl Acetate/DMSO: Segregate into Non-Halogenated Waste .[1]

  • Volume Reduction: Do not evaporate solvents in the fume hood to reduce waste volume; this is an EPA violation.[1] Dispose of the entire solution.

  • Transfer: Pour into the appropriate liquid waste carboy using a funnel to prevent spills.

Operational Decision Logic (Visualized)

DisposalWorkflowStartStart: Identify Waste StateIsSolidIs it a Solid or Pure Oil?Start->IsSolidIsSolutionIs it in Solution?IsSolid->IsSolutionNoSolidBinSolid Waste Bin(HDPE/Glass Jar)IsSolid->SolidBinYesSolventCheckCheck Solvent TypeIsSolution->SolventCheckHaloWasteHalogenated Liquid Waste(e.g., DCM, Chloroform)SolventCheck->HaloWasteHalogenated SolventNonHaloWasteNon-Halogenated Liquid Waste(e.g., MeOH, DMSO)SolventCheck->NonHaloWasteNon-Halogenated SolventLabelingLABEL: Full Chemical Name+ 'Organic Waste'SolidBin->LabelingHaloWaste->LabelingNonHaloWaste->LabelingPickupSchedule EHS/Contractor PickupLabeling->Pickup

Figure 1: Decision tree for segregating 3-cyclopentyl-N-methylpropanamide waste streams based on physical state and solvent composition.

Spill Management Plan

Immediate Action: Alert nearby personnel and cordon off the area.

  • Assess: If the spill is >100 mL or you feel unsafe, evacuate and call EHS.

  • PPE Up: Don double nitrile gloves, goggles, and a lab coat.[1]

  • Contain:

    • Liquids: Surround the spill with absorbent socks or pillows.[1] Cover the liquid with vermiculite, sand, or a commercial organic spill pad.[1]

    • Solids: Gently cover with wet paper towels to prevent dust, then scoop.[1]

  • Clean: Scoop the absorbent material into a heavy-duty plastic bag or wide-mouth jar.[1]

  • Decontaminate: Wipe the surface with a soap and water solution.[1]

  • Dispose: Label the debris bag as "Hazardous Waste: Debris contaminated with 3-cyclopentyl-N-methylpropanamide" and process for incineration.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 918358, 3-cyclopentyl-N-methylpropanamide. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Personal protective equipment for handling 3-cyclopentyl-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-cyclopentyl-N-methylpropanamide Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Safety Summary

Immediate Action Required: Treat 3-cyclopentyl-N-methylpropanamide (CAS: 153035-41-7) as a Category 2 Irritant and Acute Toxin (Oral) . While not classified as a high-potency API (HPAPI), its structural properties as a secondary amide warrant strict adherence to contact-prevention protocols to avoid sensitization or systemic absorption.

At-a-Glance PPE Requirements:

  • Primary Engineering Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Dermal Protection: Double-gloving (Nitrile) is mandatory for synthesis and transfer.

  • Respiratory Protection: Not required inside a functioning hood; N95 or P100 required if handling open powder/aerosol outside containment.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Why." This compound presents specific risks based on its GHS classification and chemical structure.

Hazard ClassGHS CodeSignal WordOperational Implication
Acute Toxicity (Oral) H302Warning Harmful if swallowed. High risk during weighing/transfer of solids.
Skin Irritation H315WarningCauses skin irritation.[1] Permeation can lead to dermatitis.
Eye Irritation H319WarningCauses serious eye irritation.[2] Splash hazard is critical.
STOT - SE H335WarningMay cause respiratory irritation.[3] Inhalation of dust/vapor must be prevented.[4][5]

Scientific Insight: N-substituted amides often exhibit enhanced lipophilicity compared to primary amides, potentially facilitating transdermal absorption. Do not rely solely on the lack of "Fatal in contact with skin" data; assume permeability.

PPE Selection Matrix

This matrix defines the required protection levels based on the specific operational task.

Table 1: Task-Based PPE Specifications
Operational TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing / Solid Transfer Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change outer glove immediately after contact.Safety Glasses with side shields (ANSI Z87.1+)Lab Coat (Cotton/Poly, buttoned to neck)N95 Respirator (If conducting outside a hood or if powder is electrostatic)
Reaction Setup / Liquid Handling Extended Cuff Nitrile (min. 6 mil) or Neoprene Tuck lab coat cuffs into gloves.Chemical Splash Goggles (Indirect venting)Chemical Apron (Tyvek or PVC) over Lab CoatNone (Must work inside Fume Hood)
Spill Cleanup (>10 mL/g) Laminate / Barrier (e.g., Silver Shield®)Amides can degrade thin nitrile.Face Shield over Splash GogglesTyvek Coverall (Type 5/6 protection)Half-Face Respirator with Organic Vapor/P100 Cartridges

Operational Protocols

Protocol A: Donning & Doffing Logic

Proper removal of PPE is just as critical as wearing it to prevent secondary contamination.

DonningDoffing Start Start: Lab Entry Step1 1. Don Lab Coat (Button fully) Start->Step1 Step2 2. Don Safety Glasses (Check fit) Step1->Step2 Step3 3. Inspect Gloves (Check for pinholes) Step2->Step3 Step4 4. Don Inner Gloves (Under cuff) Step3->Step4 Step5 5. Don Outer Gloves (Over cuff) Step4->Step5 Work PERFORM WORK Step5->Work Doff1 6. Remove Outer Gloves (Beak method) Work->Doff1 Doff2 7. Remove Eyewear (By temples) Doff1->Doff2 Doff3 8. Remove Lab Coat (Inside out) Doff2->Doff3 Doff4 9. Remove Inner Gloves (Peel from wrist) Doff3->Doff4 Wash 10. Wash Hands (Soap/Water 20s) Doff4->Wash

Figure 1: Sequential workflow for donning (putting on) and doffing (taking off) PPE to minimize cross-contamination.[3][6][7][8][9][10][11]

Protocol B: Handling & Synthesis
  • Engineering Check: Verify fume hood flow is between 80-100 fpm before opening the container.

  • Weighing:

    • Use an analytical balance inside the hood if possible.

    • If weighing outside, use a closed transfer vessel (tared vial) to move the material.

    • Why? H335 (Respiratory Irritation) risks are highest during the generation of airborne dust.

  • Solvent Compatibility:

    • 3-cyclopentyl-N-methylpropanamide is an organic amide. When dissolved in halogenated solvents (DCM, Chloroform), permeation through nitrile gloves accelerates.

    • Critical Step: If using DCM, wear PVA (Polyvinyl alcohol) or Laminate gloves, or change nitrile gloves every 5 minutes.

Protocol C: Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a container labeled "Hazardous Waste - Solid - Toxic/Irritant" .

  • Liquid Waste: Segregate into "Organic Waste - Non-Halogenated" (unless halogenated solvents were used).

  • Container: Triple rinse the empty chemical container with acetone/ethanol before disposal; add rinsate to liquid waste.

Emergency Response Procedures

Spill Response Logic

In the event of a spill, immediate decision-making is required. Follow this logic flow:

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Minor Minor Spill (< 10 mL/g) Assess->Minor Contained in Hood Major Major Spill (> 10 mL/g) Assess->Major Outside Hood / Large Vol ActionMinor 1. Alert nearby staff 2. Wear Standard PPE 3. Absorb with Vermiculite 4. Clean with Soap/Water Minor->ActionMinor ActionMajor 1. EVACUATE AREA 2. Call EHS/Safety Officer 3. Don Respiratory Protection 4. Use Spill Pillows Major->ActionMajor

Figure 2: Decision tree for categorizing and responding to chemical spills.

Exposure First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[1][3][5][11] Hold eyelids open. Self-Validation: Use the emergency eyewash station; do not use a sink faucet.

  • Skin Contact: Remove contaminated clothing immediately.[5][11] Wash skin with soap and copious water.[4][11] Do not use solvents (ethanol/acetone) to wash skin, as this increases absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 918358, 3-cyclopentyl-N-methylpropanamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

  • University of California, Merced (2025). Choosing The Correct PPE: Chemical Resistance Guide. Retrieved from [Link]

Sources

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